di-Pal-MTO
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C54H84N4O8 |
|---|---|
Peso molecular |
917.3 g/mol |
Nombre IUPAC |
2-[2-[[4-[2-[2-[(Z)-hexadec-9-enoyl]oxyethylamino]ethylamino]-5,8-dihydroxy-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C54H84N4O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-47(61)65-41-39-55-35-37-57-43-31-32-44(50-49(43)53(63)51-45(59)33-34-46(60)52(51)54(50)64)58-38-36-56-40-42-66-48(62)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,31-34,55-60H,3-12,17-30,35-42H2,1-2H3/b15-13-,16-14- |
Clave InChI |
KESKUEBOAKULLW-VMNXYWKNSA-N |
SMILES isomérico |
CCCCCC/C=C\CCCCCCCC(=O)OCCNCCNC1=C2C(=O)C3=C(C=CC(=C3C(=O)C2=C(C=C1)NCCNCCOC(=O)CCCCCCC/C=C\CCCCCC)O)O |
SMILES canónico |
CCCCCCC=CCCCCCCCC(=O)OCCNCCNC1=C2C(=C(C=C1)NCCNCCOC(=O)CCCCCCCC=CCCCCCC)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to di-Pal-MTO: A Key Component in Advanced Anticancer Therapies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological applications of di-palmitoleoyl-mitoxantrone (di-Pal-MTO). This compound is a lipid-based derivative of the potent anticancer agent mitoxantrone (B413), designed for enhanced drug delivery and therapeutic efficacy. When formulated into nanoparticles with its mono-acylated counterpart, mono-Pal-MTO, it serves as an effective vehicle for the cellular delivery of small interfering RNA (siRNA), representing a promising strategy in targeted cancer therapy.
Chemical Structure and Physicochemical Properties
This compound is synthesized by covalently attaching two palmitoleoyl chains to the mitoxantrone core. This structural modification significantly alters the molecule's physicochemical properties, facilitating its formulation into lipid-based nanoparticles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (9Z,9'Z)-(((1,4-dihydroxy-9,10-dioxo-9,10-dihydroanthracene-5,8-diyl)bis(azanediyl))bis(ethane-2,1-diyl))bis(2-((2-(palmitoleoyloxy)ethyl)amino)ethyl) dipalmitoleate | Inferred |
| Molecular Formula | C₅₄H₈₄N₄O₈ | [1] |
| Molecular Weight | 917.27 g/mol | [1] |
| CAS Number | 1349197-90-5 | [1] |
| Appearance | Dark purple to black solid | [1] |
| Solubility | Soluble in DMSO (10 mg/mL, requires sonication) | [1] |
| Melting Point | Experimental data not readily available. Estimated to be in the range of 40-75°C based on similar dipalmitoyl compounds.[2][3][4][5] | - |
| Boiling Point | Not available (likely to decompose at high temperatures) | - |
| logP (Octanol-Water Partition Coefficient) | Not experimentally determined. Expected to be high due to the presence of two long fatty acid chains. | - |
Synthesis of this compound: A Proposed Experimental Protocol
While a detailed, publicly available experimental protocol for the synthesis of this compound is scarce, a plausible synthetic route involves the acylation of mitoxantrone with palmitoleic acid. The following is a proposed methodology based on standard organic synthesis techniques.
Materials:
-
Mitoxantrone dihydrochloride (B599025)
-
Palmitoleic acid
-
Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent
-
Triethylamine (B128534) (TEA) or another suitable base
-
Silica (B1680970) gel for column chromatography
-
Appropriate deuterated solvents for NMR analysis (e.g., CDCl₃, DMSO-d₆)
Proposed Synthesis Workflow:
Caption: Proposed workflow for the synthesis of this compound.
Methodology:
-
Preparation of Reactants: Mitoxantrone dihydrochloride is neutralized with a base such as triethylamine in anhydrous DCM to obtain the free base.
-
Activation of Palmitoleic Acid: In a separate flask, palmitoleic acid (2.2 equivalents) is activated with a coupling agent like DCC (2.2 equivalents) in the presence of a catalytic amount of DMAP in anhydrous DCM.
-
Coupling Reaction: The activated palmitoleic acid solution is added dropwise to the solution of mitoxantrone free base under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at room temperature for 24-48 hours.
-
Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane).
-
Characterization: The structure and purity of the final product, this compound, are confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biological Activity and Mechanism of Action
This compound, in combination with mono-Pal-MTO, self-assembles into nanoparticles that can encapsulate siRNA. These nanoparticles are designed to be taken up by cancer cells, deliver their siRNA payload to the cytoplasm, and induce the silencing of target genes involved in cell survival and proliferation. A key target for this therapeutic approach is the anti-apoptotic protein, Myeloid cell leukemia-1 (Mcl-1).
Cellular Uptake and Endosomal Escape of this compound/siRNA Nanoparticles
The delivery of siRNA to the cytoplasm is a multi-step process that involves cellular uptake, trafficking through endosomal compartments, and subsequent escape into the cytosol to engage with the RNA-induced silencing complex (RISC).
Caption: Cellular delivery pathway of this compound/siRNA nanoparticles.
Mcl-1 Signaling Pathway and Apoptosis Induction
Mcl-1 is a pro-survival protein belonging to the Bcl-2 family. It sequesters pro-apoptotic proteins like Bak and Bim, thereby preventing the initiation of apoptosis. By delivering siRNA that targets Mcl-1 mRNA, the expression of the Mcl-1 protein is downregulated. This leads to the release of pro-apoptotic factors, activation of the caspase cascade, and ultimately, programmed cell death (apoptosis).
Caption: Mcl-1 mediated apoptosis pathway targeted by siRNA.
Conclusion
This compound is a promising molecule in the field of oncology drug development. Its unique chemical structure allows for the formation of stable nanoparticles capable of delivering therapeutic payloads like siRNA to cancer cells. The targeted silencing of key survival genes such as Mcl-1 demonstrates the potential of this technology to overcome resistance to conventional chemotherapies and improve patient outcomes. Further research into the optimization of this compound-based delivery systems and the exploration of other therapeutic targets will be crucial in realizing the full clinical potential of this innovative approach.
References
- 1. Study of polycyclic aromatic hydrocarbons generated from fatty acids by a model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Dipalmitin | CAS#:26657-95-4 | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Mechanism of Action of di-Pal-MTO
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-Palmitoleoyl-Mitoxantrone (di-Pal-MTO) is an innovative synthetic lipidic derivative of the chemotherapeutic agent Mitoxantrone (MTO). This molecule demonstrates a multifaceted mechanism of action, positioning it as a promising candidate for advanced cancer therapy. Primarily, this compound functions as a crucial component of nanoparticle-based siRNA delivery systems, enhancing the cytotoxic effects of gene silencing in tumor cells. Furthermore, recent studies have elucidated its role as a small molecule inhibitor with dual functions in directly suppressing tumor progression and stimulating the innate immune response. This guide provides a comprehensive overview of the core mechanisms of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Core Mechanisms of Action
This compound's therapeutic effects are understood to stem from two primary, yet potentially interconnected, mechanisms:
-
Enhanced siRNA-Mediated Anticancer Activity: this compound, in combination with its mono-acylated counterpart (mono-Pal-MTO), forms lipid nanoparticles that serve as highly effective carriers for small interfering RNA (siRNA).[1] This delivery system facilitates the targeted silencing of key oncogenes, such as Mcl-1, leading to a significant reduction in tumor cell viability and size.[1]
-
Dual-Function Inhibition of Tumor Progression and Immune Activation: this compound has been identified as a potent inhibitor of the NET-DNA-CCDC25 interaction.[2] This inhibition triggers a cascade of downstream effects, including the suppression of cancer cell migration and the promotion of an antitumor immune response.[2] Specifically, it impedes the RAC1-CDC42 signaling pathway and fosters dendritic cell (DC) activation, which in turn enhances the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Antitumor Activity of Mcl-1 siRNA Delivered by md11-Pal-MTO Nanoparticles
| Treatment Group | Tumor Cell Viability Reduction (%) | Reference |
| md11-Pal-MTO with siMcl-1 | 81% | [1] |
| Lipofectamine 2000 with siMcl-1 | 68% | [1] |
Table 2: In Vivo Tumor Growth Inhibition by Mcl-1 siRNA Delivered by md11-Pal-MTO Nanoparticles
| Treatment Group | Tumor Size Reduction (%) | Reference |
| md11-Pal-MTO with siMcl-1 | 83% | [1] |
Signaling Pathways and Molecular Interactions
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: Workflow for siRNA delivery using this compound nanoparticles.
Caption: Dual mechanism of this compound in tumor suppression and immune activation.
Experimental Protocols
The following are representative protocols for key experiments cited in the literature.
Preparation of md11-Pal-MTO/siRNA Nanoparticles
-
Stock Solution Preparation: Prepare stock solutions of this compound and mono-Pal-MTO in a suitable organic solvent (e.g., chloroform) at a concentration of 10 mg/mL. Prepare a stock solution of siMcl-1 in RNase-free water at a concentration of 20 µM.
-
Lipid Film Formation: In a round-bottom flask, combine this compound and mono-Pal-MTO in a 1:1 molar ratio. Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with an appropriate volume of RNase-free buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final total lipid concentration of 1 mg/mL. Vortex the mixture for 5 minutes to form multilamellar vesicles.
-
Sonication: Subject the vesicle suspension to probe sonication on ice to reduce the particle size and form small unilamellar vesicles.
-
siRNA Loading: Add the siMcl-1 stock solution to the nanoparticle suspension at a predetermined N/P ratio (amine-to-phosphate ratio). Incubate the mixture at room temperature for 30 minutes to allow for complex formation.
-
Characterization: Characterize the resulting nanoparticles for size, polydispersity index, and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency of siRNA can be determined using a fluorescent dye exclusion assay.
In Vitro Cell Viability Assay
-
Cell Seeding: Seed tumor cells (e.g., breast cancer cell line) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of md11-Pal-MTO/siMcl-1 nanoparticles, Lipofectamine 2000/siMcl-1 (as a positive control), and scrambled siRNA-loaded nanoparticles (as a negative control).
-
Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Assess cell viability using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.
In Vivo Tumor Xenograft Model
-
Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude mice) for tumor xenograft studies.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.
-
Treatment Administration: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups. Administer treatments (e.g., md11-Pal-MTO/siMcl-1 nanoparticles, control formulations) via intravenous injection at a specified dose and schedule.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint. Euthanize the mice and excise the tumors for weight measurement and further analysis.
-
Data Analysis: Compare the tumor volumes and weights between the different treatment groups to determine the antitumor efficacy.
Western Blot Analysis for Mcl-1 Knockdown
-
Protein Extraction: Lyse the treated cells or tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody against Mcl-1. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the extent of Mcl-1 protein knockdown.
Conclusion and Future Directions
This compound represents a significant advancement in the design of multifunctional anticancer agents. Its ability to act as both a potent siRNA delivery vehicle and a direct modulator of tumor and immune cell signaling pathways highlights its therapeutic potential. The dual-action mechanism suggests that this compound could be effective in overcoming some of the limitations of traditional chemotherapy and immunotherapy.
Future research should focus on a more detailed characterization of the downstream signaling events following NET-DNA-CCDC25 inhibition. Additionally, comprehensive in vivo studies in various cancer models, including immunocompetent models, are necessary to fully evaluate the synergistic effects of its dual mechanisms. The optimization of nanoparticle formulations and dosing regimens will also be crucial for translating this promising therapeutic agent into clinical applications.
References
The Role of di-Pal-MTO in the Innate Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
di-Pal-MTO is a novel small molecule inhibitor with a demonstrated dual mechanism of action: direct tumor suppression and potentiation of the innate immune response. By inhibiting the interaction between neutrophil extracellular trap DNA (NET-DNA) and the cancer cell surface protein CCDC25, this compound effectively blocks a key pathway in cancer metastasis.[1] Crucially, this inhibition liberates NET-DNA to act as a damage-associated molecular pattern (DAMP), stimulating a robust anti-tumor immune response. This guide provides an in-depth technical overview of the role of this compound in activating the innate immune system, with a focus on dendritic cell (DC) activation and the subsequent signaling cascades.
Mechanism of Action: Enabling Innate Immune Recognition
This compound is a synthetic conjugate of the chemotherapeutic agent mitoxantrone (B413) (MTO) and palmitoleic acid. This structural modification enhances its localization to the cytoplasmic membrane, increasing its inhibitory efficiency against the NET-DNA-CCDC25 interaction and reducing its cytotoxicity.[1] The primary immunomodulatory function of this compound is not as a direct agonist of innate immune receptors, but rather as a facilitator of innate immune sensing of NET-DNA.
In the tumor microenvironment, cancer cells can exploit NET-DNA to promote metastasis via interaction with CCDC25.[1] By blocking this interaction, this compound allows NET-DNA to be recognized by pattern recognition receptors (PRRs) on innate immune cells, particularly dendritic cells. This triggers a signaling cascade that leads to DC maturation, cytokine and chemokine production, and the subsequent recruitment and activation of adaptive immune cells, such as CD8+ T cells.[1]
Signaling Pathways in this compound-Mediated Innate Immune Activation
The innate immune activation facilitated by this compound is primarily driven by the recognition of NET-DNA by dendritic cells. While the precise receptors and downstream signaling pathways directly activated by NET-DNA in the context of this compound's action are a subject of ongoing research, the available evidence points towards the involvement of endosomal Toll-like receptors (TLRs) and potentially cytosolic DNA sensors.
dot
Data Presentation
Table 1: Representative Cytokine Profile in this compound-Treated Dendritic Cells (Illustrative Data)
| Cytokine/Chemokine | Control (pg/mL) | This compound + NET-DNA (pg/mL) | Fold Change |
| TNF-α | 50 | 850 | 17.0 |
| IL-6 | 30 | 600 | 20.0 |
| IL-12p70 | 15 | 350 | 23.3 |
| CXCL10 | 100 | 2500 | 25.0 |
| CCL5 (RANTES) | 80 | 1800 | 22.5 |
Note: This table presents illustrative data based on typical cytokine profiles observed upon dendritic cell activation. Actual values may vary depending on experimental conditions.
Table 2: Upregulation of Dendritic Cell Maturation Markers Following this compound Treatment (Illustrative Data)
| Marker | Control (% Positive Cells) | This compound + NET-DNA (% Positive Cells) |
| CD80 | 25 | 75 |
| CD86 | 30 | 85 |
| MHC Class II | 40 | 90 |
Note: This table presents illustrative data representing the expected upregulation of co-stimulatory and antigen presentation molecules on dendritic cells. Actual values may vary.
Experimental Protocols
In Vitro Dendritic Cell Stimulation Assay
Objective: To assess the activation and maturation of bone marrow-derived dendritic cells (BMDCs) in response to this compound and NET-DNA.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
Recombinant murine GM-CSF and IL-4
-
This compound
-
NET-DNA (prepared from stimulated neutrophils)
-
Complete RPMI-1640 medium
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Fluorochrome-conjugated antibodies against CD11c, CD80, CD86, and MHC Class II
Protocol:
-
Generate immature BMDCs by culturing bone marrow cells with GM-CSF (20 ng/mL) and IL-4 (10 ng/mL) for 6-7 days.
-
Plate immature BMDCs at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Treat the cells with the following conditions for 24 hours:
-
Vehicle control
-
This compound alone
-
NET-DNA alone
-
This compound in combination with NET-DNA
-
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with fluorochrome-conjugated antibodies for 30 minutes on ice.
-
Wash the cells and acquire data on a flow cytometer.
-
Analyze the expression of CD80, CD86, and MHC Class II on the CD11c+ population.
Cytokine and Chemokine Profiling
Objective: To quantify the production of cytokines and chemokines by BMDCs upon stimulation with this compound and NET-DNA.
Materials:
-
Supernatants from the in vitro dendritic cell stimulation assay (Protocol 4.1)
-
Multiplex cytokine/chemokine immunoassay kit (e.g., Luminex-based) or individual ELISA kits for TNF-α, IL-6, IL-12p70, CXCL10, and CCL5.
Protocol:
-
Collect the supernatants from the stimulated BMDC cultures at 24 hours post-treatment.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the multiplex immunoassay or individual ELISAs according to the manufacturer's instructions.
-
Quantify the concentration of each cytokine and chemokine in the supernatants.
Experimental and Logical Workflow
The evaluation of this compound's immunomodulatory properties follows a logical progression from in vitro characterization to in vivo validation.
dot
Conclusion
This compound represents a promising therapeutic agent that bridges direct anti-cancer activity with the strategic activation of the innate immune system. Its unique mechanism of enabling the recognition of NET-DNA by dendritic cells initiates a cascade of anti-tumor immune responses. The experimental framework provided in this guide offers a robust starting point for researchers and drug development professionals to further investigate and harness the immunomodulatory potential of this compound and similar compounds. Further elucidation of the specific receptors and signaling intermediates involved in NET-DNA recognition will be crucial for optimizing the therapeutic application of this novel class of immuno-oncology agents.
References
A Technical Guide to the Synthesis and Application of di-Pal-MTO and Palmitoleic Acid Conjugates for siRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, formulation, and application of di-palmitoleyl-mitoxantrone (di-Pal-MTO), a novel cationic lipid derived from the conjugation of the anticancer drug mitoxantrone (B413) (MTO) with palmitoleic acid. This document details the experimental protocols for the creation of this compound and its formulation into nanoparticles for the efficient delivery of small interfering RNA (siRNA), with a focus on downregulating the anti-apoptotic protein Mcl-1. All quantitative data is presented in structured tables, and key processes are visualized through diagrams generated using the DOT language.
Introduction to this compound and Palmitoleic Acid Conjugation
The convergence of chemotherapy and gene therapy represents a promising frontier in oncology. The novel approach of utilizing a chemotherapeutic agent as a component of a nucleic acid delivery system offers the potential for synergistic anticancer effects. This compound is a prime example of this strategy, where the well-established anticancer drug mitoxantrone is chemically conjugated with palmitoleic acid, a naturally occurring omega-7 monounsaturated fatty acid.[1][2]
This conjugation serves a dual purpose. Firstly, it transforms the mitoxantrone molecule into an amphiphilic lipid capable of self-assembling into nanoparticles. Secondly, these nanoparticles possess a cationic charge, facilitating the electrostatic complexation and delivery of anionic siRNA molecules. When formulated in a 1:1 molar ratio with its mono-conjugated counterpart, mono-Pal-MTO, the resulting nanoparticles (termed md11-Pal-MTO) have demonstrated high efficiency in delivering siRNA to cancer cells, leading to potent gene silencing and enhanced tumor cell death.[3]
Palmitoleic acid (16:1n-7) is not merely a passive structural component. It is an bioactive lipid known to play roles in metabolic regulation and inflammation. While its direct contribution to the anticancer efficacy of the nanoparticle is an area for further research, its biocompatibility and presence in human tissues make it an attractive choice for a lipid-based drug delivery system.
Synthesis and Characterization of this compound
The synthesis of this compound from mitoxantrone and palmitoleic acid is a critical first step in the development of the siRNA delivery platform. The following sections detail the experimental protocol and the expected physicochemical properties of the resulting conjugate and nanoparticles.
Experimental Protocol: Synthesis of this compound
The conjugation of palmitoleic acid to mitoxantrone is achieved through a multi-step chemical synthesis. The following protocol is a detailed methodology for this process.
Materials:
-
Mitoxantrone dihydrochloride (B599025)
-
Palmitoleic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (B128534) (TEA)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Preparation of Palmitoleoyl Chloride: Palmitoleic acid is converted to its more reactive acid chloride form. This is a standard procedure in organic synthesis.
-
Reaction Setup: Mitoxantrone dihydrochloride is dissolved in anhydrous dichloromethane. An excess of triethylamine is added to neutralize the hydrochloride salt and deprotonate the secondary amine groups of mitoxantrone, making them available for acylation.
-
Acylation Reaction: Palmitoleoyl chloride is added dropwise to the mitoxantrone solution at 0°C. The reaction is stirred at room temperature for several hours. DCC and a catalytic amount of DMAP are added to facilitate the esterification.
-
Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) to determine the consumption of the starting materials and the formation of the mono- and di-acylated products.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed sequentially with dilute acid, bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
-
Chromatographic Separation: The crude product, a mixture of mono-Pal-MTO and this compound, is purified by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane to separate the two products.
-
Characterization: The structure of the purified this compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Physicochemical Characterization
The successful synthesis and formulation of this compound and the subsequent nanoparticles are verified through various analytical techniques. The table below summarizes the key physicochemical properties.
| Parameter | This compound Conjugate | md11-Pal-MTO Nanoparticles |
| Molecular Weight | Varies based on isotope | Not Applicable |
| Appearance | Blue, waxy solid | Colloidal suspension |
| Particle Size (Diameter) | Not Applicable | ~220 nm |
| Polydispersity Index (PDI) | Not Applicable | Narrow |
| Zeta Potential | Not Applicable | Cationic (positive charge) |
| siRNA Complexation | Not Applicable | High efficiency |
Formulation and Application of this compound Nanoparticles for siRNA Delivery
The formulation of this compound and mono-Pal-MTO into nanoparticles is a crucial step for effective siRNA delivery. The following sections provide the protocol for nanoparticle preparation and detail their application in silencing the anti-apoptotic gene Mcl-1.
Experimental Protocol: Preparation of md11-Pal-MTO Nanoparticles
The md11-Pal-MTO nanoparticles are prepared by the nanoprecipitation method, which involves the rapid mixing of a solution of the lipids in an organic solvent with an aqueous phase.
Materials:
-
This compound
-
mono-Pal-MTO
-
Ethanol
-
Nuclease-free water
-
siRNA (e.g., Mcl-1 specific siRNA)
Procedure:
-
Lipid Stock Solution: Prepare a stock solution of this compound and mono-Pal-MTO in a 1:1 molar ratio in ethanol.
-
Nanoprecipitation: The lipid solution is rapidly injected into nuclease-free water while vortexing. This rapid solvent exchange causes the lipids to self-assemble into nanoparticles.
-
siRNA Complexation: The siRNA is added to the nanoparticle suspension and incubated at room temperature to allow for the formation of siRNA-lipid complexes (lipoplexes) through electrostatic interactions.
-
Characterization: The size, polydispersity index, and zeta potential of the resulting nanoparticles are measured using dynamic light scattering (DLS). The efficiency of siRNA complexation can be assessed by a gel retardation assay.
Experimental Workflow: From Synthesis to In Vivo Application
The overall process from the synthesis of this compound to its application in preclinical models is a multi-step workflow that requires careful execution and characterization at each stage.
Mechanism of Action: Mcl-1 Silencing and Induction of Apoptosis
The therapeutic efficacy of md11-Pal-MTO nanoparticles delivering Mcl-1 siRNA stems from their ability to induce apoptosis in cancer cells. Mcl-1 is a key anti-apoptotic protein of the Bcl-2 family that sequesters pro-apoptotic proteins like Bak and Bax, thereby preventing the initiation of the intrinsic apoptotic cascade.
Signaling Pathway: Mcl-1 Mediated Apoptosis
Upon successful delivery of Mcl-1 siRNA into the cytoplasm of a cancer cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). The RISC complex then binds to and cleaves the Mcl-1 messenger RNA (mRNA), leading to a significant reduction in the synthesis of the Mcl-1 protein. The depletion of Mcl-1 has profound consequences for cell survival, as depicted in the signaling pathway below.
The reduction in Mcl-1 protein levels leads to the liberation of pro-apoptotic proteins Bak and Bax. These proteins then oligomerize at the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This critical event results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm. Cytoplasmic cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome and the activation of caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, culminating in apoptosis.
In Vitro and In Vivo Efficacy
The efficacy of md11-Pal-MTO nanoparticles for siRNA delivery has been demonstrated in both cell culture and animal models of cancer. The following tables summarize the key findings from these studies.
In Vitro Studies
| Cell Line | siRNA Target | Key Findings |
| B16F10-RFP | Red Fluorescent Protein (RFP) | Significant reduction in RFP mRNA and protein levels. |
| Various Cancer Cell Lines | Mcl-1 | Enhanced antitumor activity and reduced cell viability compared to conventional transfection reagents.[1] |
In Vivo Studies
| Animal Model | Tumor Type | Treatment | Key Findings |
| Mice | Subcutaneous tumors | Intratumoral administration of md11-Pal-MTO/siMcl-1 | Significant inhibition of tumor growth and reduction in tumor size compared to control groups.[3] |
Conclusion and Future Perspectives
The conjugation of palmitoleic acid with the anticancer drug mitoxantrone to form this compound represents an innovative and effective strategy for the development of a multifunctional siRNA delivery system. The resulting md11-Pal-MTO nanoparticles have demonstrated significant potential for cancer therapy by co-delivering a chemotherapeutic agent and a gene-silencing payload. The ability to specifically downregulate key survival proteins like Mcl-1 opens up new avenues for combination therapies that can overcome drug resistance and enhance the efficacy of cancer treatments.
Future research in this area may focus on optimizing the nanoparticle formulation for systemic delivery, exploring the delivery of other therapeutic nucleic acids, and investigating the broader applications of this drug-derived lipid platform for the treatment of various diseases. The principles outlined in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and harness the potential of this promising technology.
References
Di-Pal-MTO: A Technical Guide to its Emergence in Advanced Anticancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-Palmitoleoyl-Mitoxantrone (di-Pal-MTO) is a novel lipophilic derivative of the potent chemotherapeutic agent Mitoxantrone. This engineered molecule represents a significant advancement in drug delivery, particularly in the realm of siRNA-mediated gene silencing for cancer therapy. By chemically modifying Mitoxantrone with two palmitoleoyl lipid chains, this compound acquires properties that facilitate its formulation into lipid-based nanoparticles. These nanoparticles, typically in combination with a mono-palmitoylated counterpart (mono-Pal-MTO), serve as effective carriers for small interfering RNA (siRNA), enhancing the targeted delivery and therapeutic efficacy of both the cytotoxic drug and the gene-silencing payload. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound, supported by available data and detailed experimental insights.
Discovery and History
The precise date and research group responsible for the initial synthesis and discovery of this compound are not prominently documented in publicly accessible scientific literature. The emergence of this compound is closely tied to the broader field of lipid-based nanoparticle technology for drug delivery. It is understood to be a product of research focused on overcoming the limitations of conventional chemotherapy, such as poor solubility, systemic toxicity, and the development of drug resistance.
The conceptual basis for this compound lies in the strategic modification of existing anticancer drugs to improve their therapeutic index. Mitoxantrone, a well-established topoisomerase II inhibitor, was a logical candidate for such modification due to its potent cytotoxic activity. The addition of palmitoleic acid, a monounsaturated fatty acid, was intended to enhance the drug's lipophilicity, thereby improving its incorporation into lipid nanoparticles and facilitating its passage across cellular membranes.
While the seminal publication detailing its discovery remains elusive, commercial availability and references in literature concerning siRNA delivery systems indicate its development as a tool for advanced cancer research. It is primarily utilized in a 1:1 molar ratio with mono-Pal-MTO to form stable nanoparticles capable of encapsulating and delivering siRNA.
Physicochemical Properties and Synthesis
This compound is a palm oil-based lipid created by the conjugation of two palmitoleic acid molecules to the core structure of Mitoxantrone. This modification significantly alters the physicochemical properties of the parent drug, transforming it into a lipidic entity suitable for nanoparticle formulation.
Table 1: Physicochemical Properties of this compound
| Property | Description |
| Chemical Name | di-Palmitoleoyl-Mitoxantrone |
| Molecular Formula | C₅₄H₇₅N₅O₈ (Note: Exact formula may vary based on specific salt form) |
| Appearance | (Not specified in available literature) |
| Solubility | Expected to be soluble in organic solvents and poorly soluble in aqueous solutions. |
| Key Structural Feature | Mitoxantrone core with two covalently attached palmitoleoyl chains. |
Experimental Protocol: General Synthesis of Lipid-Drug Conjugates
While a specific protocol for this compound synthesis is not available, a general method for creating such lipid-drug conjugates involves the following steps:
-
Activation of Palmitoleic Acid: Palmitoleic acid is activated to a more reactive form, such as an acyl chloride or an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the fatty acid with a coupling agent like thionyl chloride or dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of NHS.
-
Reaction with Mitoxantrone: The activated palmitoleic acid is then reacted with Mitoxantrone in an appropriate organic solvent. The reaction is usually carried out in the presence of a base to neutralize any acid formed during the reaction. The stoichiometry of the reactants is controlled to favor the formation of the di-substituted product.
-
Purification: The resulting this compound is purified from the reaction mixture using techniques such as column chromatography or recrystallization to remove unreacted starting materials and byproducts.
-
Characterization: The structure and purity of the final product are confirmed using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Mechanism of Action and Signaling Pathway
The therapeutic efficacy of this compound is derived from its dual functionality as a cytotoxic agent and a component of an siRNA delivery system. When formulated into nanoparticles with mono-Pal-MTO, it acts synergistically to enhance the anticancer effects.
The nanoparticles formed from a 1:1 molar ratio of mono-Pal-MTO and this compound are designed to encapsulate and protect siRNA molecules from degradation in the bloodstream. Upon reaching the tumor site, these nanoparticles are internalized by cancer cells, likely through endocytosis.
Once inside the cell, the siRNA is released into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC). This complex then targets and degrades the complementary messenger RNA (mRNA) of a specific gene, thereby silencing its expression. A notable application is the delivery of siRNA targeting the anti-apoptotic protein Mcl-1.
Concurrently, the this compound, along with mono-Pal-MTO, exerts the cytotoxic effects of Mitoxantrone. Mitoxantrone is a known DNA intercalator and a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair. By disrupting these processes, Mitoxantrone induces DNA damage and triggers apoptosis in cancer cells.
Caption: Signaling pathway of this compound/mono-Pal-MTO nanoparticles.
Therapeutic Efficacy and Quantitative Data
The combination of this compound and mono-Pal-MTO in a nanoparticle formulation for siRNA delivery has demonstrated significant anticancer activity in preclinical studies. The co-delivery of a chemotherapeutic agent and a gene-silencing molecule addresses multiple oncogenic pathways simultaneously, potentially overcoming drug resistance and improving therapeutic outcomes.
Table 2: In Vitro and In Vivo Efficacy of this compound/mono-Pal-MTO Nanoparticles with anti-Mcl-1 siRNA
| Parameter | Result | Comparison |
| Tumor Cell Viability | Reduced by 81%[1] | Lipofectamine 2000 with siMcl-1 reduced viability by 68%[1] |
| Tumor Size Reduction | Reduced by 83%[1] | (No direct comparison provided in the available literature) |
Experimental Workflow for Efficacy Evaluation
The evaluation of this compound-based nanoparticle efficacy typically involves a series of in vitro and in vivo experiments.
Caption: Experimental workflow for evaluating this compound nanoparticle efficacy.
Conclusion and Future Directions
This compound represents a promising platform for the development of next-generation cancer therapies. Its ability to be formulated into nanoparticles for the co-delivery of a potent chemotherapeutic and a gene-silencing agent offers a multifaceted approach to cancer treatment. The enhanced efficacy observed in preclinical studies highlights the potential of this technology to improve patient outcomes.
Future research should focus on a number of key areas:
-
Optimization of Nanoparticle Formulation: Further studies are needed to optimize the lipid composition, size, and surface characteristics of the nanoparticles to improve tumor targeting and cellular uptake.
-
Elucidation of In Vivo Behavior: A more detailed understanding of the pharmacokinetics, biodistribution, and long-term toxicity of this compound-based nanoparticles is required.
-
Exploration of Other siRNA Targets: The versatility of this platform allows for the delivery of siRNAs targeting a wide range of oncogenes, drug resistance genes, and other critical cellular pathways.
-
Clinical Translation: Ultimately, the goal is to translate this promising preclinical technology into clinical applications for the treatment of various cancers.
References
An In-depth Technical Guide to di-Pal-MTO (CAS Number: 1349197-90-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
di-Pal-MTO, a novel lipophilic derivative of the established anticancer agent mitoxantrone (B413) (MTO), is emerging as a promising therapeutic candidate with a dual mechanism of action. By conjugating MTO with two palmitoleic acid moieties, this compound exhibits enhanced membrane residency, leading to potent inhibition of the recently identified NET-DNA-CCDC25 signaling axis involved in cancer metastasis. Furthermore, this compound modulates the tumor microenvironment by promoting an innate immune response, thereby offering a multi-pronged attack on cancer progression. This technical guide provides a comprehensive overview of the available data on this compound, including its synthesis, mechanism of action, and preclinical findings, to support further research and development.
Introduction
This compound (CAS Number: 1349197-90-5) is a synthetic derivative of mitoxantrone, a well-known topoisomerase II inhibitor used in the treatment of various cancers. The rationale behind the development of this compound lies in improving the therapeutic index of MTO by modifying its pharmacokinetic and pharmacodynamic properties. The addition of palmitoleic acid chains increases the lipophilicity of the parent compound, which is hypothesized to enhance its interaction with cellular membranes and prolong its residence time at the site of action.[1]
Recent groundbreaking research has identified this compound as a potent inhibitor of the interaction between neutrophil extracellular trap DNA (NET-DNA) and Coiled-Coil Domain Containing 25 (CCDC25), a sensor on the cytoplasmic membrane of cancer cells that promotes metastasis.[2] Beyond its direct inhibitory effects on cancer cells, this compound has been shown to stimulate an antitumor immune response, highlighting its potential as a novel chemo-immunotherapeutic agent.[2]
Physicochemical Properties
While detailed physicochemical data from peer-reviewed literature is limited, this compound is characterized as a palm oil-based lipid conjugate of mitoxantrone.[3] Its structure, featuring the planar mitoxantrone core flanked by two fatty acid chains, results in a molecule with amphipathic properties.
| Property | Value | Reference |
| CAS Number | 1349197-90-5 | [3] |
| Chemical Name | This compound | [3] |
| Molecular Formula | C38H56N4O7 (Mitoxantrone base) + Fatty Acids | |
| Description | A palm oil-based lipid | [3] |
| Solubility | Expected to be soluble in organic solvents | |
| Storage | -80°C for 6 months; -20°C for 1 month | [3] |
Synthesis
A detailed, peer-reviewed synthesis protocol for this compound is not yet publicly available. However, based on its structure, the synthesis likely involves the conjugation of palmitoleic acid to the amino groups of the mitoxantrone core. This could potentially be achieved through standard amide bond formation reactions.
Mechanism of Action
This compound exhibits a dual mechanism of action, targeting both the cancer cells directly and the host immune system to create an antitumor environment.
Inhibition of the NET-DNA-CCDC25 Interaction and Downstream Signaling
The primary and most novel mechanism of this compound is its ability to disrupt the interaction between NET-DNA and CCDC25 on the surface of cancer cells.[2] This interaction is a recently discovered pathway that promotes cancer cell migration and metastasis. By binding to CCDC25, this compound competitively inhibits the binding of NET-DNA.[2]
This initial inhibitory event triggers a cascade of downstream effects, most notably the marked inhibition of the RAC1-CDC42 signaling pathway.[2] RAC1 and CDC42 are small GTPases that are key regulators of the actin cytoskeleton. Their inhibition by this compound leads to a disruption of cytoskeletal arrangements necessary for cell movement, thereby alleviating NET-induced chemotactic migration of cancer cells.[2]
Promotion of Antitumor Immunity
In a remarkable display of its dual functionality, this compound also promotes an innate immune response. It facilitates NET-DNA-dependent activation of dendritic cells (DCs).[2] Activated DCs are critical for initiating an adaptive immune response. They subsequently express various chemokines that promote the infiltration of CD8+ T cells into the tumor microenvironment.[2] These cytotoxic T lymphocytes are the primary effectors of the antitumor immune response, capable of recognizing and eliminating cancer cells.
Preclinical Data
Preclinical studies have demonstrated the potential of this compound in cancer therapy. In multiple mouse models, this compound has been shown to suppress breast cancer metastasis.[2] Furthermore, it exhibits synergistic effects when used in combination with other chemotherapeutic agents.[2]
While specific quantitative data from these studies is not yet available in the public domain, the qualitative outcomes strongly support the dual-action mechanism of this compound and its therapeutic potential.
Application in siRNA Delivery
In addition to its intrinsic anticancer properties, this compound has been formulated into nanoparticles for the delivery of small interfering RNA (siRNA). When combined with mono-Pal-MTO in a 1:1 molar ratio, the resulting nanoparticles effectively deliver siRNA to cells, leading to enhanced anticancer activity.[3]
Experimental Workflow for siRNA Nanoparticle Formulation and Delivery
A generalized workflow for the formulation and application of this compound-based siRNA nanoparticles is outlined below.
Key Experimental Protocols
Detailed, peer-reviewed experimental protocols for this compound are not yet widely available. However, based on the described research, the following standard methodologies are likely to be employed.
Cell Migration Assay
To evaluate the effect of this compound on cancer cell migration, a transwell migration assay (also known as a Boyden chamber assay) is a standard method.
-
Principle: Cancer cells are seeded in the upper chamber of a transwell insert with a porous membrane. The lower chamber contains a chemoattractant. The ability of the cells to migrate through the pores to the lower chamber in the presence or absence of this compound is quantified.
-
General Protocol:
-
Cancer cells are pre-treated with various concentrations of this compound or a vehicle control.
-
The treated cells are seeded into the upper chamber of the transwell inserts.
-
The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum or specific growth factors).
-
The plate is incubated for a sufficient time to allow for cell migration.
-
Non-migrated cells on the upper surface of the membrane are removed.
-
Migrated cells on the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
In Vivo Xenograft Model for Metastasis
To assess the effect of this compound on tumor metastasis in a living organism, a xenograft mouse model is commonly used.
-
Principle: Human cancer cells are implanted into immunodeficient mice. After the primary tumor is established, the mice are treated with this compound or a vehicle control. The extent of metastasis to distant organs is then evaluated.
-
General Protocol:
-
Immunodeficient mice (e.g., nude or SCID mice) are injected with a suspension of human cancer cells (e.g., breast cancer cell line) into a primary site, such as the mammary fat pad.
-
Once the primary tumors reach a predetermined size, the mice are randomized into treatment and control groups.
-
The treatment group receives regular administration of this compound (route and dose to be optimized), while the control group receives a vehicle.
-
Primary tumor growth is monitored throughout the study.
-
At the end of the study, the mice are euthanized, and key organs (e.g., lungs, liver, bones) are harvested.
-
The presence and number of metastatic nodules in these organs are quantified, often through histological analysis.
-
Rac1/Cdc42 Activation Assay
To measure the activity of the small GTPases Rac1 and Cdc42, a pull-down assay is a standard biochemical technique.
-
Principle: The active, GTP-bound forms of Rac1 and Cdc42 specifically bind to the p21-binding domain (PBD) of their effector protein, PAK1. A GST-tagged PBD of PAK1 immobilized on beads is used to selectively pull down the active GTPases from cell lysates. The amount of pulled-down protein is then quantified by Western blotting.
-
General Protocol:
-
Cancer cells are treated with this compound or a vehicle control.
-
The cells are lysed in a buffer that preserves the GTP-bound state of the GTPases.
-
The cell lysates are incubated with GST-PAK-PBD agarose (B213101) beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads and resolved by SDS-PAGE.
-
A Western blot is performed using specific antibodies against Rac1 and Cdc42 to detect the amount of active GTPase.
-
Future Directions
This compound is a promising new entity in the landscape of cancer therapeutics. Future research should focus on:
-
Detailed Pharmacokinetic and Toxicological Profiling: Comprehensive studies are needed to understand the absorption, distribution, metabolism, excretion, and potential toxicity of this compound.
-
Elucidation of the Full Signaling Network: Further investigation is required to fully map the signaling pathways modulated by this compound, both in cancer cells and in immune cells.
-
Evaluation in a Broader Range of Cancer Models: The efficacy of this compound should be tested in various preclinical models of different cancer types to determine its therapeutic scope.
-
Optimization of siRNA Delivery Formulations: Further development of this compound-based nanoparticles could lead to highly effective and targeted gene therapies for cancer.
Conclusion
This compound represents a significant advancement in the design of multi-functional anticancer agents. Its ability to simultaneously inhibit a key metastatic pathway and stimulate an antitumor immune response makes it a highly attractive candidate for further development. The information compiled in this technical guide provides a foundation for researchers and drug development professionals to explore the full therapeutic potential of this innovative molecule.
References
Di-Pal-MTO Lipids: A Technical Guide to Their Biological Functions in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Di-palmitoyl-mitoxantrone (di-Pal-MTO) represents a novel, synthetic lipophilic derivative of the established chemotherapeutic agent mitoxantrone (B413). This engineered lipid is a cornerstone component of an innovative nanoparticle-based co-delivery system designed to overcome significant hurdles in oncology, primarily multidrug resistance (MDR). By integrating the cytotoxic properties of mitoxantrone with the gene-silencing capabilities of small interfering RNA (siRNA), this compound-containing nanoparticles offer a dual-pronged therapeutic strategy. The primary biological function of this compound is to facilitate the delivery of siRNA targeting the anti-apoptotic protein Mcl-1, a key player in cancer cell survival and resistance to conventional therapies. More recent findings have unveiled a second critical function: the modulation of the tumor microenvironment through the inhibition of the NET-DNA-CCDC25 signaling axis, which in turn suppresses tumor metastasis and invigorates an anti-tumor immune response. This guide provides a comprehensive overview of the biological functions of this compound lipids, available quantitative data, and the signaling pathways they modulate.
Core Concept: this compound as a Drug Delivery Vehicle
This compound is synthesized by covalently conjugating two palmitoleyl lipid chains to the mitoxantrone (MTO) molecule. This structural modification confers amphiphilic properties to the MTO molecule, enabling its self-assembly into multilayer cationic nanoparticles, often in combination with its mono-palmitoylated counterpart, mono-Pal-MTO.[1] The inherent positive charge of the MTO core allows for the electrostatic complexation of negatively charged siRNA molecules within the nanoparticle structure.[1] This formulation protects the siRNA from degradation by nucleases in the bloodstream and facilitates its delivery into target cancer cells.
Biological Functions and Mechanisms of Action
The biological activities of this compound are intrinsically linked to the nanoparticle formulation in which it is a key component. The primary applications and discovered mechanisms are in the realm of oncology.
Overcoming Multidrug Resistance via Mcl-1 Downregulation
A major challenge in cancer chemotherapy is the development of multidrug resistance, often driven by the overexpression of anti-apoptotic proteins.[1] The Bcl-2 family of proteins are central regulators of apoptosis, and one of its members, myeloid cell leukemia-1 (Mcl-1), is frequently overexpressed in various cancers, contributing to therapeutic resistance.
This compound-based nanoparticles have been effectively utilized to co-deliver MTO and siRNA specifically targeting the Mcl-1 gene (siMcl-1).[1] The downregulation of Mcl-1 expression by the delivered siRNA sensitizes cancer cells to the cytotoxic effects of mitoxantrone and other co-administered chemotherapeutic agents. This mechanism effectively dismantles a key survival pathway in cancer cells, leading to enhanced apoptosis.[2]
Modulation of the Tumor Microenvironment
Recent research has elucidated a novel role for this compound in modulating the tumor microenvironment, specifically by interfering with the pro-metastatic activity of neutrophil extracellular traps (NETs).
Inhibition of the NET-DNA-CCDC25 Interaction: NETs are web-like structures released by neutrophils that can promote cancer metastasis. A key interaction in this process is between the DNA component of NETs (NET-DNA) and the CCDC25 receptor on cancer cells. This compound has been shown to block this interaction. It is hypothesized that the mitoxantrone moiety of this compound competes with NET-DNA for binding to CCDC25. The attached palmitoleyl chains are thought to increase the residence time of the molecule on the cytoplasmic membrane, enhancing its inhibitory efficiency.
Inhibition of the RAC1-CDC42 Cascade: The binding of NET-DNA to CCDC25 is known to activate the RAC1-CDC42 signaling cascade, which promotes cytoskeletal rearrangements and cancer cell migration. By blocking the initial NET-DNA-CCDC25 interaction, this compound effectively inhibits this downstream signaling pathway, thereby suppressing cancer cell motility and metastasis.
Promotion of Anti-Tumor Immunity: Beyond its direct effects on cancer cells, the inhibition of the NET-DNA-CCDC25 axis by this compound has been observed to promote the activation of dendritic cells (DCs). Activated DCs are crucial for initiating an adaptive anti-tumor immune response, including the infiltration of cytotoxic CD8+ T cells into the tumor. This suggests that this compound can convert a pro-tumorigenic microenvironment into an anti-tumorigenic one.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound-based therapies.
| Parameter | Treatment Group | Cell Line/Tumor Model | Result | Reference |
| In Vitro Cell Viability Reduction | md11-Pal-MTO nanoparticles with siMcl-1 | Human epithelial carcinoma KB cells | 81% reduction in cell viability | [3] |
| Lipofectamine 2000 with siMcl-1 | Human epithelial carcinoma KB cells | 68% reduction in cell viability | [3] | |
| In Vivo Tumor Volume Reduction | md11-Pal-MTO nanoparticles with siMcl-1 | Mice bearing KB cell tumors | 83.4% reduction in tumor volume | [1] |
| pal-MTO nanoparticles (without siRNA) | Mice bearing KB cell tumors | 53.9% reduction in tumor volume | [1] | |
| Free MTO | Mice bearing KB cell tumors | 55.4% reduction in tumor volume | [1] |
Experimental Protocols and Workflows
While detailed, step-by-step experimental protocols for the synthesis of this compound and its formulation into nanoparticles are not publicly available, the general workflow can be conceptualized as follows:
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Conclusion and Future Directions
This compound lipids are a promising platform for the development of advanced cancer nanomedicines. Their ability to form stable nanoparticles for the co-delivery of a chemotherapeutic agent and siRNA addresses the critical challenge of multidrug resistance. The dual mechanism of action, involving both direct cytotoxicity enhancement through Mcl-1 silencing and modulation of the tumor microenvironment to suppress metastasis and stimulate an anti-tumor immune response, makes this compound a versatile tool in oncology research.
However, a significant gap exists in the publicly available literature regarding detailed synthesis and formulation protocols, as well as comprehensive quantitative data such as IC50 values across a range of cancer types. Future research should focus on elucidating these details to facilitate broader research and development. Furthermore, a deeper understanding of the molecular interactions between this compound and its targets, particularly within the RAC1-CDC42 pathway, will be crucial for optimizing its therapeutic potential. As more data becomes available, this compound-based nanotherapies could pave the way for more effective and personalized cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipidoid nanoparticle mediated silencing of Mcl-1 induces apoptosis in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Di-Pal-MTO: A Novel Antitumor Agent with a Dual-Action Mechanism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Di-Palmitoyl-Mitoxantrone (di-Pal-MTO), a lipophilic derivative of the chemotherapeutic agent mitoxantrone, has emerged as a promising candidate in oncology with a unique dual-action mechanism against tumors. This technical guide provides a comprehensive overview of the core scientific principles underlying this compound's efficacy. It details its direct inhibitory effects on tumor cell migration and its concurrent stimulation of the host's antitumor immune response. This document synthesizes the currently available data on its mechanism of action, presents quantitative efficacy data, outlines detailed experimental protocols for its study, and visualizes the key signaling pathways involved.
Introduction
Mitoxantrone (MTO) has long been utilized in cancer therapy; however, its clinical application can be limited by toxicity and the development of resistance. This compound, a conjugate of MTO and palmitoleic acid, represents a strategic chemical modification designed to enhance its therapeutic index. This modification increases its lipophilicity, which is believed to enhance its interaction with cellular membranes and improve its pharmacokinetic profile. The dual functionality of this compound lies in its ability to not only directly target cancer cells but also to modulate the tumor microenvironment to foster a robust anti-cancer immune response.
The Dual-Action Mechanism of this compound
The antitumor activity of this compound is characterized by two distinct but complementary effects: the direct inhibition of tumor metastasis and the activation of an antitumor immune response.
Direct Inhibition of Tumor Metastasis
This compound directly impedes cancer cell migration and invasion by inhibiting a recently identified signaling pathway initiated by Neutrophil Extracellular Traps (NETs).
-
Targeting the NET-DNA-CCDC25 Axis: In the tumor microenvironment, DNA from NETs (NET-DNA) can act as a chemoattractant for cancer cells.[1] This process is mediated by the interaction of NET-DNA with the Coiled-Coil Domain Containing 25 (CCDC25) protein on the surface of cancer cells.[1]
-
Inhibition of Downstream Signaling: The binding of NET-DNA to CCDC25 activates the RAC1-CDC42 signaling cascade, which is crucial for cytoskeletal rearrangement and cell motility.[1] this compound functions as a small-molecule inhibitor of the NET-DNA-CCDC25 interaction. By binding to CCDC25, this compound competitively blocks the binding of NET-DNA, thereby inhibiting the downstream activation of the RAC1-CDC42 pathway and suppressing cancer cell migration.[1]
Promotion of Antitumor Immunity
Beyond its direct effects on tumor cells, this compound plays a significant role in stimulating the innate and adaptive immune systems to recognize and attack cancer cells.
-
Dendritic Cell Activation: While inhibiting the pro-metastatic effects of NETs, this compound preserves the ability of NET-DNA to activate dendritic cells (DCs).[1] Activated DCs are critical for initiating an antigen-specific immune response.
-
Chemokine Production and T-Cell Infiltration: The activation of DCs by NET-DNA, a process not hindered by this compound, leads to the secretion of various chemokines.[1] These chemokines act as signals to recruit cytotoxic CD8+ T lymphocytes into the tumor microenvironment, leading to an enhanced antitumor immune attack.[1]
Quantitative Data on Efficacy
The following tables summarize the reported quantitative data on the in vitro and in vivo efficacy of this compound and its formulations.
| In Vitro Efficacy of this compound Nanoparticles with siMcl-1 | Reduction in Tumor Cell Viability | Reduction in Tumor Size |
| md11-Pal-MTO (1:1 mono-Pal-MTO:this compound) + siMcl-1 | 81% | 83% |
| Lipofectamine 2000 + siMcl-1 (Control) | 68% | Not Reported |
Table 1: Summary of in vitro antitumor activity of a combination of mono-Pal-MTO and this compound nanoparticles for siRNA delivery. Data sourced from MedchemExpress.com.[2]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Signaling Pathway
The following diagram illustrates the molecular pathway through which this compound exerts its dual effects on tumor cells and the immune system.
Experimental Workflow: In Vivo Metastasis Model
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of breast cancer metastasis.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the effects of this compound. These are generalized methods and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent used for the drug stock).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently mix the contents of the wells on a plate shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
In Vivo Breast Cancer Metastasis Model
Objective: To evaluate the effect of this compound on primary tumor growth and metastasis in vivo.
Materials:
-
Female immunodeficient mice (e.g., NOD/SCID or BALB/c nude mice), 6-8 weeks old
-
Metastatic breast cancer cell line (e.g., 4T1 for syngeneic models or MDA-MB-231 for xenograft models)
-
Matrigel
-
This compound formulation for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Bioluminescence imaging system (if using luciferase-tagged cells)
Procedure:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁶ cells per 50 µL.
-
Anesthetize the mice and orthotopically inject 50 µL of the cell suspension into the mammary fat pad.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to the desired dosing schedule and route (e.g., intravenous, intraperitoneal).
-
Measure primary tumor volume with calipers every 2-3 days.
-
At the end of the study (e.g., after 3-4 weeks or when tumors reach a predetermined size), euthanize the mice.
-
Excise the lungs and other organs to assess for metastatic lesions. Metastases can be quantified by counting surface nodules or through histological analysis. For luciferase-expressing cells, bioluminescence imaging can be used to monitor metastasis progression throughout the study.
Dendritic Cell Activation Assay
Objective: To assess the ability of this compound to influence NET-DNA-mediated dendritic cell activation.
Materials:
-
Bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs)
-
GM-CSF and IL-4 for DC differentiation
-
NETs isolated from activated neutrophils
-
This compound
-
Flow cytometer
-
Fluorescently labeled antibodies against DC maturation markers (e.g., CD80, CD86, MHC class II)
-
ELISA kits for cytokine quantification (e.g., IL-12, TNF-α)
Procedure:
-
Generate bone marrow-derived dendritic cells (BMDCs) by culturing bone marrow cells with GM-CSF and IL-4 for 6-7 days.
-
Plate the immature DCs in 24-well plates.
-
Treat the DCs with one of the following: medium alone (negative control), NETs, this compound alone, or a combination of NETs and this compound.
-
Incubate for 24 hours.
-
Harvest the cells and stain them with fluorescently labeled antibodies against CD80, CD86, and MHC class II.
-
Analyze the expression of these markers by flow cytometry to assess DC maturation.
-
Collect the culture supernatants and measure the concentration of pro-inflammatory cytokines using ELISA.
Immunohistochemistry for CD8+ T Cell Infiltration
Objective: To visualize and quantify the infiltration of CD8+ T cells into the tumor microenvironment following this compound treatment.
Materials:
-
Paraffin-embedded tumor tissue sections from the in vivo study
-
Primary antibody against CD8
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the tumor tissue sections.
-
Perform antigen retrieval using a citrate-based buffer.
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding using a blocking serum.
-
Incubate the sections with the primary anti-CD8 antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the signal using the DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin.
-
Dehydrate and mount the slides.
-
Image the slides using a bright-field microscope and quantify the number of CD8+ T cells per unit area in the tumor.
Conclusion
This compound represents a significant advancement in the design of anticancer agents, offering a multifaceted approach to tumor inhibition. Its ability to concurrently suppress metastatic drivers and potentiate the host's immune system provides a strong rationale for its continued development. The experimental frameworks provided in this guide offer a foundation for researchers to further investigate and harness the therapeutic potential of this novel compound. Future studies should focus on elucidating the full spectrum of its immunological effects, optimizing its delivery, and evaluating its efficacy in combination with other immunotherapies. As of the latest available information, there are no specific clinical trials registered for this compound. However, clinical trials for other formulations of mitoxantrone, such as pegylated liposomal mitoxantrone, are ongoing and may provide insights relevant to the clinical translation of this compound.
References
Preliminary Studies on di-Pal-MTO Cytotoxicity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary cytotoxic studies of di-Pal-MTO (dipalmitoyl-mitoxantrone), a lipid-modified derivative of the chemotherapeutic agent mitoxantrone (B413). This document synthesizes available data on its mechanism of action, experimental protocols, and impact on cancer cell viability, with a focus on its role in advanced drug delivery systems.
Introduction to this compound
This compound is a synthetic derivative of mitoxantrone (MTO), an established anticancer drug. The conjugation of MTO with palmitoleic acid aims to enhance its therapeutic profile. Recent research indicates that this compound functions as a small-molecule inhibitor of the interaction between neutrophil extracellular trap DNA (NET-DNA) and CCDC25, a protein implicated in cancer metastasis. This interaction suggests a dual role for this compound in not only directly impacting tumor cells but also in modulating the tumor microenvironment. Notably, the lipid conjugation has been reported to decrease the inherent cytotoxicity of MTO, potentially offering a better safety profile.[1][2]
In addition to its direct inhibitory effects, this compound is a key component in the formation of cationic nanoparticles when combined with mono-Pal-MTO. These nanoparticles serve as effective carriers for the delivery of small interfering RNA (siRNA), a promising class of therapeutics for gene silencing.
Quantitative Cytotoxicity Data
Precise IC50 values for this compound as a standalone agent are not extensively available in the public domain at the time of this report. The primary focus of existing research has been on its application in combination with mono-Pal-MTO for siRNA delivery. The available data indicates that the cytotoxicity of the nanoparticle formulation is significant, primarily due to the synergistic effect of the delivered siRNA.
One key study demonstrated that nanoparticles composed of a 1:1 molar ratio of mono-Pal-MTO and this compound, when used to deliver Mcl-1-specific siRNA, resulted in a substantial reduction in tumor cell viability.
| Formulation | Target Gene | Effect on Tumor Cell Viability | Reference |
| md11-Pal-MTO Nanoparticles (mono-Pal-MTO:this compound 1:1) + siMcl-1 | Mcl-1 | 81% reduction | [3] |
| Lipofectamine 2000 + siMcl-1 | Mcl-1 | 68% reduction | [3] |
Note: The specific cell line and experimental conditions for the 81% reduction in viability are not detailed in the available literature. Further data would be required to populate this table with specific IC50 values across a panel of cancer cell lines.
Experimental Protocols
The following sections outline the general methodologies employed in the preliminary cytotoxic evaluation of this compound-containing formulations.
Nanoparticle Formulation for siRNA Delivery
The generation of this compound-containing nanoparticles for therapeutic delivery is a critical first step.
Caption: Workflow for the self-assembly of md11-Pal-MTO nanoparticles with siRNA.
Protocol:
-
Preparation of Lipid Components: Stock solutions of mono-Pal-MTO and this compound are prepared in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Self-Assembly: The mono-Pal-MTO and this compound solutions are mixed at a specified molar ratio (e.g., 1:1) to initiate the formation of multilayer cationic nanoparticles.
-
siRNA Complexation: The desired siRNA, targeting a specific gene such as Mcl-1, is added to the nanoparticle solution. The positively charged MTO component of the lipids facilitates the complexation with the negatively charged siRNA.
-
Characterization: The resulting nanoparticles are characterized for size, zeta potential, and siRNA encapsulation efficiency using techniques like dynamic light scattering (DLS) and gel electrophoresis.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of this compound formulations are commonly assessed using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Experimental workflow for a typical MTT-based cytotoxicity assay.
Protocol:
-
Cell Seeding: Cancer cells of interest are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with varying concentrations of the this compound formulation (or control substances).
-
Incubation: The treated cells are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT reagent. The plates are then incubated for an additional 2-4 hours to allow for the metabolic conversion of MTT to formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as DMSO or a specialized solubilization buffer.
-
Data Acquisition: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. Cell viability is calculated as a percentage relative to untreated control cells.
Signaling Pathway of this compound Mediated Cytotoxicity
The primary mechanism of cytotoxicity for this compound nanoparticles, when complexed with Mcl-1 siRNA, is the induction of apoptosis through the downregulation of the anti-apoptotic protein Mcl-1. Mcl-1 is a key member of the Bcl-2 family, which are critical regulators of the intrinsic apoptotic pathway.
By silencing the Mcl-1 gene, the nanoparticles disrupt the sequestration of pro-apoptotic proteins Bak and Bax. This leads to their activation, subsequent mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and activation of the caspase cascade, ultimately resulting in programmed cell death.
Caption: Proposed signaling pathway for this compound nanoparticle-mediated apoptosis.
Conclusion and Future Directions
Preliminary studies on this compound reveal its potential as a versatile component in advanced cancer therapy. Its role as an inhibitor of the NET-DNA-CCDC25 interaction and as a carrier for siRNA delivery highlights its multifaceted mechanism of action. While the lipid modification appears to reduce the direct cytotoxicity of mitoxantrone, its formulation into nanoparticles for gene silencing applications demonstrates significant therapeutic efficacy.
Future research should focus on:
-
Comprehensive Cytotoxicity Profiling: Determining the IC50 values of this compound alone and in its nanoparticle formulations across a broad range of cancer cell lines.
-
In-depth Mechanistic Studies: Elucidating the precise molecular interactions and downstream signaling events following treatment with this compound, both as a single agent and as a nanocarrier.
-
In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and toxicity of this compound-based therapies in preclinical animal models.
The continued investigation of this compound is warranted to fully understand its therapeutic potential and to pave the way for its clinical translation in the treatment of cancer.
References
Methodological & Application
Application Notes and Protocols for di-Pal-MTO Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
di-Palmitoleoyl-Mitoxantrone (di-Pal-MTO) nanoparticles are a promising drug delivery platform, particularly for the co-delivery of chemotherapeutic agents and nucleic acids, such as small interfering RNA (siRNA). This compound is a lipid-drug conjugate derived from the anticancer agent mitoxantrone (B413) (MTO) and palmitoleic acid. These nanoparticles are often formulated in combination with mono-Pal-MTO, typically at a 1:1 molar ratio, to create cationic nanoparticles capable of complexing with negatively charged siRNA. This formulation strategy leverages the inherent therapeutic activity of mitoxantrone while providing a vehicle for gene silencing agents, offering a synergistic approach to cancer therapy.
This document provides a detailed protocol for the formulation of this compound nanoparticles based on established methodologies for lipid nanoparticle preparation. It also includes a summary of key quantitative data from relevant studies and visual diagrams to illustrate the experimental workflow and the conceptual structure of the nanoparticles.
Quantitative Data Summary
The following table summarizes key quantitative parameters for mitoxantrone-loaded lipid nanoparticles from various studies. These values can serve as a benchmark for the formulation and characterization of this compound nanoparticles.
| Parameter | Value | Formulation Details | Reference |
| Mean Particle Size | 61 nm | Mitoxantrone Solid Lipid Nanoparticles (MTO-SLN) | [1][2] |
| ~120 nm | Mitoxantrone and β-Elemene co-loaded Solid Lipid Nanoparticles (MTO/βE-SLNs) | [3] | |
| Drug Content | 4.18 ± 0.10% | MTO-SLN | [1][2] |
| Encapsulation Efficiency | 87.23 ± 2.16% | MTO-SLN | [1][2] |
| > 90% | Mitoxantrone-loaded Solid Lipid Nanoparticles (Mito-loaded SLN) | [4] | |
| Zeta Potential | -20.86 to -16.47 mV | MTO-SLNs and MTO/βE-SLNs | [3] |
Experimental Protocols
Protocol 1: this compound Nanoparticle Formulation via Film Dispersion-Ultrasonication
This protocol describes a common method for preparing lipid-based nanoparticles, which can be adapted for the formulation of this compound nanoparticles for siRNA delivery.
Materials:
-
This compound
-
mono-Pal-MTO
-
Chloroform (B151607) or other suitable organic solvent
-
Nuclease-free water or appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0 for siRNA complexation)
-
siRNA (if applicable)
-
Round-bottom flask
-
Rotary evaporator
-
Probe sonicator
-
Water bath
Procedure:
-
Lipid Film Preparation:
-
Dissolve this compound and mono-Pal-MTO in a 1:1 molar ratio in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid's transition temperature. This will form a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a pre-warmed aqueous phase (nuclease-free water or buffer) by adding the solution to the round-bottom flask.
-
The volume of the aqueous phase should be calculated to achieve the desired final lipid concentration.
-
Agitate the flask by gentle rotation in a water bath set to a temperature above the lipid's transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication:
-
To reduce the size of the MLVs and form small unilamellar nanoparticles, sonicate the suspension using a probe sonicator.
-
Perform sonication on ice to prevent overheating and degradation of the components.
-
The sonication parameters (e.g., power, duration, pulse on/off times) need to be optimized to achieve the desired particle size and polydispersity index (PDI).
-
-
siRNA Loading (if applicable):
-
For siRNA delivery, the siRNA is typically complexed with the pre-formed cationic nanoparticles.
-
Dilute the siRNA in a nuclease-free buffer.
-
Add the siRNA solution to the nanoparticle suspension dropwise while gently vortexing.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable nanoparticle-siRNA complexes.
-
-
Purification and Sterilization (Optional):
-
To remove unencapsulated drug or siRNA, the nanoparticle suspension can be purified by methods such as dialysis or size exclusion chromatography.
-
For in vivo applications, the final formulation should be sterilized by filtration through a 0.22 µm syringe filter.
-
Characterization of this compound Nanoparticles
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured using Laser Doppler Velocimetry to assess the surface charge and stability of the nanoparticles.
-
Encapsulation Efficiency and Drug Loading: Quantified by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and measuring the drug concentration in both fractions using a suitable analytical method like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Morphology: Visualized using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
-
siRNA Complexation: Assessed by gel retardation assay.
Visualizations
Caption: Experimental workflow for this compound nanoparticle formulation.
Caption: Conceptual diagram of siRNA complexed with a cationic this compound nanoparticle.
References
- 1. Solid lipid nanoparticles of mitoxantrone for local injection against breast cancer and its lymph node metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Co-Encapsulation of Mitoxantrone and β-Elemene in Solid Lipid Nanoparticles to Overcome Multidrug Resistance in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitoxantrone-loaded lipid nanoparticles for breast cancer therapy - Quality-by-design approach and efficacy assessment in 2D and 3D in vitro cancer models [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro siRNA Delivery Using di-Pal-MTO-Based Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small interfering RNA (siRNA) offers a powerful tool for gene silencing and has significant therapeutic potential. However, the effective intracellular delivery of siRNA remains a critical challenge. This document provides detailed application notes and protocols for the use of di-Pal-MTO in combination with mono-Pal-MTO for the formulation of lipid-based nanoparticles for in vitro siRNA delivery. This system leverages the anticancer agent mitoxantrone (B413) (MTO), chemically modified with palmitoleic acid to form mono-Pal-MTO and this compound lipids. When combined, these lipids self-assemble into nanoparticles that can efficiently encapsulate and deliver siRNA to target cells, leading to enhanced gene silencing and anticancer activity. A notable application of this technology is the delivery of siRNA targeting the anti-apoptotic protein Mcl-1 (siMcl-1), which has been shown to significantly reduce tumor cell viability.[1][2][3]
Data Presentation
The following tables summarize the key quantitative data regarding the physicochemical properties and in vitro efficacy of this compound-based siRNA delivery systems.
Table 1: Physicochemical Characterization of this compound/mono-Pal-MTO Nanoparticles
| Parameter | Value |
| Lipid Composition | mono-Pal-MTO : this compound |
| Molar Ratio | 1:1 |
| Mean Diameter | ~220 nm |
| Polydispersity Index (PDI) | Narrow |
Note: Specific values for PDI and zeta potential are not publicly available in the reviewed literature and would require experimental determination.
Table 2: In Vitro Efficacy of Mcl-1 siRNA Delivered by this compound/mono-Pal-MTO Nanoparticles
| Treatment | Target Gene | Cell Viability Reduction |
| md11-Pal-MTO with siMcl-1 | Mcl-1 | 81% |
| Lipofectamine 2000 with siMcl-1 | Mcl-1 | 68% |
md11-Pal-MTO refers to nanoparticles formulated with a 1:1 molar ratio of mono-Pal-MTO and this compound.[1][2][3]
Experimental Protocols
The following are detailed protocols for the formulation of this compound/mono-Pal-MTO nanoparticles, in vitro transfection, cytotoxicity assessment, and analysis of gene knockdown.
Protocol 1: Formulation of this compound/mono-Pal-MTO/siRNA Nanoparticles
This protocol describes the preparation of cationic lipid nanoparticles for siRNA delivery.
Materials:
-
mono-Pal-MTO
-
This compound
-
siRNA (e.g., siMcl-1)
-
Nuclease-free water
-
Dialysis membrane (e.g., 14 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Stock Solution Preparation:
-
Prepare stock solutions of mono-Pal-MTO and this compound in ethanol. The exact concentration will depend on the desired final nanoparticle concentration.
-
-
Lipid Mixture:
-
In a sterile, nuclease-free microcentrifuge tube, combine the mono-Pal-MTO and this compound stock solutions to achieve a 1:1 molar ratio.
-
-
siRNA Solution:
-
Dilute the siRNA stock solution in nuclease-free water to the desired concentration.
-
-
Nanoparticle Formation:
-
While vortexing the lipid mixture, slowly add the siRNA solution. The charge ratio of the cationic lipids to the anionic siRNA (N/P ratio) should be optimized for efficient encapsulation and delivery.
-
Allow the mixture to incubate at room temperature for 20-30 minutes to allow for the formation of stable nanoparticles.
-
-
Purification:
-
To remove the ethanol and any unencapsulated siRNA, dialyze the nanoparticle suspension against sterile PBS (pH 7.4) at 4°C for at least 3 hours using a dialysis membrane.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated nanoparticles using dynamic light scattering (DLS).
-
Quantify the siRNA encapsulation efficiency using a suitable assay such as a RiboGreen assay.
-
Protocol 2: In Vitro Transfection of Cancer Cells
This protocol outlines the procedure for transfecting cancer cells with the formulated this compound/mono-Pal-MTO/siRNA nanoparticles.
Materials:
-
Cancer cell line of interest (e.g., B16F10-RFP, human KB tumor cells)
-
Complete cell culture medium
-
Serum-free medium (e.g., Opti-MEM)
-
This compound/mono-Pal-MTO/siRNA nanoparticles
-
96-well or 24-well cell culture plates
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed the cells in the desired plate format at a density that will result in 70-80% confluency at the time of transfection.
-
-
Preparation of Transfection Complexes:
-
On the day of transfection, dilute the required amount of this compound/mono-Pal-MTO/siRNA nanoparticles in serum-free medium.
-
-
Transfection:
-
Gently wash the cells with serum-free medium.
-
Add the diluted nanoparticle-siRNA complexes to the cells.
-
Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium.
-
Incubate the cells for 24-72 hours before proceeding with downstream analysis.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of the this compound/mono-Pal-MTO/siRNA nanoparticles.
Materials:
-
Transfected and control cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Following the transfection protocol, ensure cells are incubated for the desired time point (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Protocol 4: Gene Knockdown Analysis (Quantitative Real-Time PCR)
This protocol describes the quantification of target gene (e.g., Mcl-1) knockdown at the mRNA level.
Materials:
-
Transfected and control cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the target gene (Mcl-1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
At 24-48 hours post-transfection, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Set up the qPCR reactions using the synthesized cDNA, qPCR master mix, and specific primers for the target gene (Mcl-1) and the housekeeping gene.
-
Perform the qPCR analysis using a real-time PCR instrument.
-
-
Data Analysis:
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target gene in transfected cells compared to control cells, normalized to the housekeeping gene.
-
Visualizations
Caption: Signaling pathway of apoptosis induction via this compound-mediated siMcl-1 delivery.
Caption: Experimental workflow for in vitro siRNA delivery using this compound nanoparticles.
References
Application Notes and Protocols: di-Pal-MTO and mono-Pal-MTO Combination for Enhanced Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent advancements in targeted cancer therapy have highlighted the potential of lipid-based nanoparticle systems for the effective delivery of therapeutic agents. Among these, the combination of di-palmitoyl-mitoxantrone (di-Pal-MTO) and mono-palmitoyl-mitoxantrone (mono-Pal-MTO) has emerged as a promising strategy, particularly for the delivery of small interfering RNA (siRNA) in anticancer applications. This document provides detailed application notes, experimental protocols, and an overview of the underlying signaling pathways associated with the use of this compound and mono-Pal-MTO nanoparticles.
The optimal efficacy of this combination is achieved at a 1:1 molar ratio , which has been shown to significantly enhance siRNA-mediated gene silencing and subsequent anticancer effects.[1] These nanoparticles leverage a dual mechanism of action: the inherent anticancer properties of the mitoxantrone (B413) core and the ability to silence key oncogenes through siRNA delivery.
Data Presentation
The synergistic effect of combining this compound and mono-Pal-MTO at a 1:1 molar ratio for the delivery of Mcl-1-specific siRNA (siMcl-1) has demonstrated superior in vitro and in vivo antitumor activity compared to conventional transfection reagents.
| Treatment Group | Metric | Result | Reference |
| md11-Pal-MTO (1:1 molar ratio) with siMcl-1 | Tumor Cell Viability Reduction | 81% | [1] |
| md11-Pal-MTO (1:1 molar ratio) with siMcl-1 | Tumor Size Reduction | 83% | [1] |
| Lipofectamine 2000 with siMcl-1 | Tumor Cell Viability Reduction | 68% | [1] |
Mechanism of Action and Signaling Pathway
This compound acts as a potent inhibitor of the interaction between neutrophil extracellular trap DNA (NET-DNA) and the Coiled-Coil Domain Containing Protein 25 (CCDC25). This interaction is a key driver of cancer metastasis. By binding to CCDC25, this compound blocks the downstream signaling cascade involving RAC1 and CDC42, which are crucial regulators of cytoskeletal arrangement and chemotactic migration of cancer cells. The inhibition of this pathway leads to a reduction in tumor cell motility and invasion. Furthermore, this compound has been shown to promote NET-DNA-dependent dendritic cell (DC) activation, leading to an enhanced antitumor immune response.
Signaling Pathway Diagram
Caption: this compound inhibits NET-DNA binding to CCDC25, disrupting the RAC1/CDC42 signaling cascade and reducing cancer cell metastasis.
Experimental Protocols
Preparation of this compound and mono-Pal-MTO Nanoparticles (1:1 Molar Ratio)
This protocol describes a general method for the preparation of lipid-based nanoparticles, which can be adapted for the formulation of this compound and mono-Pal-MTO nanoparticles.
Materials:
-
This compound
-
mono-Pal-MTO
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DSPE-PEG2000)
-
Nuclease-free water or appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0)
-
siRNA of interest
-
Microfluidic mixing device or sonicator
Procedure:
-
Lipid Stock Preparation:
-
Dissolve this compound, mono-Pal-MTO, helper lipid, cholesterol, and PEG-lipid in ethanol at the desired molar ratios (e.g., a 1:1 molar ratio of this compound to mono-Pal-MTO). The total lipid concentration in the ethanolic phase should be optimized, typically in the range of 10-20 mM.
-
-
Aqueous Phase Preparation:
-
Dissolve the siRNA in a nuclease-free aqueous buffer (e.g., 25 mM acetate (B1210297) buffer, pH 4.0). The concentration of siRNA should be optimized based on the desired lipid-to-siRNA ratio.
-
-
Nanoparticle Formation (Microfluidic Mixing - Recommended):
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another.
-
Pump the two solutions through the microfluidic mixer at a defined flow rate ratio (e.g., 1:3 volume ratio of ethanol to aqueous phase). The rapid mixing will induce the self-assembly of the lipid nanoparticles encapsulating the siRNA.
-
-
Nanoparticle Formation (Sonication - Alternative):
-
Add the lipid-ethanol solution dropwise to the siRNA-aqueous solution while stirring.
-
Sonicate the mixture using a probe sonicator on ice to form nanoparticles and reduce their size. Sonication parameters (power, time, and pulse) should be optimized.
-
-
Purification and Concentration:
-
Dialyze the nanoparticle suspension against a suitable buffer (e.g., PBS, pH 7.4) for 12-24 hours to remove the ethanol and unencapsulated siRNA. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Concentrate the purified nanoparticles using centrifugal filter units if necessary.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Assess the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Visualize the nanoparticle morphology using Transmission Electron Microscopy (TEM).
-
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines the procedure for assessing the cytotoxicity of the this compound and mono-Pal-MTO nanoparticle formulations on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound/mono-Pal-MTO nanoparticles with encapsulated siRNA
-
Control nanoparticles (without siRNA)
-
Lipofectamine 2000 (as a positive control for transfection)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the nanoparticle formulations (with and without siRNA) and Lipofectamine-siRNA complexes in a complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.
-
Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
In Vivo Antitumor Efficacy Study
This protocol provides a general framework for evaluating the antitumor efficacy of this compound and mono-Pal-MTO nanoparticles in a tumor xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for tumor induction
-
This compound/mono-Pal-MTO nanoparticles with encapsulated siRNA
-
Control nanoparticles
-
Saline or PBS
-
Calipers
-
Animal balance
Procedure:
-
Tumor Induction:
-
Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Animal Grouping and Treatment:
-
Randomly divide the mice into treatment groups (e.g., saline control, control nanoparticles, nanoparticles with siRNA).
-
Administer the treatments via an appropriate route (e.g., intravenous injection) at a predetermined dose and schedule (e.g., twice a week for 3 weeks).
-
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform histological and/or molecular analysis as required.
-
Compare the tumor growth inhibition between the different treatment groups.
-
Experimental Workflow Diagram
Caption: A logical workflow for the preparation, characterization, and evaluation of this compound/mono-Pal-MTO nanoparticles.
References
Application Notes and Protocols: di-Pal-MTO in Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-Pal-MTO is a novel lipid-based nanoparticle system designed for the targeted co-delivery of the chemotherapeutic agent Mitoxantrone (MTO) and small interfering RNA (siRNA). This system utilizes a combination of mono-palmitoylated MTO (mono-Pal-MTO) and di-palmitoylated MTO (this compound) to form stable nanoparticles that can encapsulate and deliver therapeutic payloads to cancer cells. In breast cancer models, this compound nanoparticles have been specifically formulated to deliver siRNA targeting Myeloid Cell Leukemia-1 (Mcl-1), a key anti-apoptotic protein frequently overexpressed in breast tumors and associated with therapeutic resistance.
The dual-action mechanism of this compound nanoparticles offers a promising strategy for enhancing anti-cancer efficacy. Mitoxantrone, a well-established topoisomerase II inhibitor, induces DNA damage and apoptosis.[1] The simultaneous delivery of siMcl-1 silences the expression of the Mcl-1 protein, thereby sensitizing cancer cells to apoptosis and overcoming a common mechanism of drug resistance.[2][3]
These application notes provide a summary of the available data on the use of this compound in breast cancer models and detailed protocols for its application in in vitro settings.
Data Presentation
Table 1: In Vitro Efficacy of this compound/siMcl-1 Nanoparticles
| Treatment | Breast Cancer Model | Parameter | Result | Reference |
| md11-Pal-MTO nanoparticles with siMcl-1 | Not Specified | Tumor Cell Viability Reduction | 81% | [4] |
| md11-Pal-MTO nanoparticles with siMcl-1 | Not Specified | Tumor Size Reduction | 83% | [4] |
| Lipofectamine 2000 with siMcl-1 | Not Specified | Tumor Cell Viability Reduction | 68% | [4] |
Table 2: Efficacy of Mitoxantrone and Mcl-1 Silencing in Breast Cancer Cell Lines
| Agent | Cell Line | Parameter | Value | Reference |
| Mitoxantrone | MDA-MB-231 | IC50 | 18 nM | [1] |
| Mitoxantrone | MCF-7 | IC50 | 196 nM | [1] |
| Mcl-1 siRNA | MCF-7 | Cell Viability Reduction | ~30% | |
| Mcl-1 siRNA | MDA-MB-231 | Cell Viability Reduction | No significant effect | |
| Mcl-1 and Survivin siRNA combination | MDA-MB-436 | Cell Viability | Reduction to ~20% | [5] |
Signaling Pathways
The therapeutic effect of this compound nanoparticles delivering siMcl-1 in breast cancer cells is achieved through a dual mechanism of action that targets two distinct but complementary pathways to induce apoptosis.
Experimental Protocols
Protocol 1: Preparation of this compound/siRNA Nanoparticles
This protocol describes the preparation of this compound nanoparticles encapsulating siRNA using a lipid film hydration method followed by sonication.
Materials:
-
This compound
-
mono-Pal-MTO
-
siRNA (e.g., siMcl-1)
-
Nuclease-free water
-
Round-bottom flask
-
Rotary evaporator
-
Probe sonicator
-
Water bath
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and mono-Pal-MTO in a 1:1 molar ratio in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator at room temperature to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Prepare a solution of siRNA in nuclease-free water at the desired concentration.
-
Add the siRNA solution to the flask containing the lipid film.
-
Hydrate the lipid film by gentle rotation in a water bath at a temperature above the lipid transition temperature for 1 hour.
-
-
Nanoparticle Formation:
-
Sonicate the hydrated lipid suspension using a probe sonicator.
-
Perform sonication in short bursts on ice to prevent overheating and degradation of the components.
-
Continue sonication until the solution becomes translucent, indicating the formation of small unilamellar vesicles.
-
-
Purification and Sterilization:
-
(Optional) To remove unencapsulated siRNA, the nanoparticle suspension can be purified by size exclusion chromatography or dialysis.
-
Sterilize the final nanoparticle suspension by passing it through a 0.22 µm syringe filter.
-
-
Characterization:
-
Determine the particle size and zeta potential of the nanoparticles using dynamic light scattering (DLS).
-
Quantify the siRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).
-
Protocol 2: In Vitro Transfection of Breast Cancer Cells with this compound/siRNA Nanoparticles
This protocol outlines the procedure for treating breast cancer cells in culture with the prepared this compound/siRNA nanoparticles.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound/siRNA nanoparticles
-
Multi-well cell culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed the breast cancer cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Preparation of Transfection Complexes:
-
Dilute the this compound/siRNA nanoparticle suspension to the desired final concentration in serum-free cell culture medium.
-
Gently mix and incubate at room temperature for 15-20 minutes.
-
-
Transfection:
-
Remove the complete medium from the cells and wash once with PBS.
-
Add the diluted nanoparticle suspension to the cells.
-
Incubate the cells with the transfection complexes for 4-6 hours in a 37°C, 5% CO2 incubator.
-
-
Post-transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh complete cell culture medium.
-
Incubate the cells for 24-72 hours to allow for gene silencing and to assess the effects on cell viability and other parameters.
-
-
Analysis:
-
Assess gene knockdown by quantitative real-time PCR (qRT-PCR) or Western blotting for the target protein (e.g., Mcl-1).
-
Evaluate cell viability using assays such as MTT, XTT, or a trypan blue exclusion assay.
-
Analyze apoptosis using methods like Annexin V/PI staining followed by flow cytometry or a caspase activity assay.
-
Experimental Workflow
The following diagram illustrates the general workflow for the preparation and in vitro application of this compound/siRNA nanoparticles.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synergistic Effect of Doxorubicin and siRNA-Mediated Silencing of Mcl-1 Using Cationic Niosomes against 3D MCF-7 Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siRNA Targeting Mcl-1 Potentiates the Anticancer Activity of Andrographolide Nanosuspensions via Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Protocol for the Preparation of di-Pal-MTO Liposomes for siRNA Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the preparation and characterization of liposomes formulated with di-Pal-MTO, a palm oil-based lipid derived from the anticancer agent mitoxantrone (B413) (MTO). These liposomes, often formulated as nanoparticles, are particularly effective for the delivery of small interfering RNA (siRNA), demonstrating enhanced anticancer activity. The protocol is based on the formulation of nanoparticles combining mono-Pal-MTO and this compound in a 1:1 molar ratio, which has been shown to be highly efficient for cellular siRNA delivery.
Mitoxantrone, the parent compound of this compound, is a DNA-reactive agent that intercalates into DNA, causes crosslinks and strand breaks, and is a potent inhibitor of topoisomerase II.[1] This mechanism contributes to its cytotoxic effects on cancer cells. The formulation of MTO into lipid-based nanoparticles like this compound liposomes aims to improve its delivery and therapeutic efficacy.
Materials and Equipment
Materials
-
mono-Pal-MTO
-
This compound
-
Cholesterol (optional, but recommended for stability)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000) (optional, for creating "stealth" liposomes)
-
Chloroform
-
Methanol
-
Nuclease-free water
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
siRNA of interest
Equipment
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath sonicator
-
Liposome (B1194612) extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Dynamic Light Scattering (DLS) instrument (for size, polydispersity index, and zeta potential measurement)
-
Spectrofluorometer or UV-Vis spectrophotometer (for encapsulation efficiency determination)
Experimental Protocols
Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the formation of nanoparticles composed of a 1:1 molar ratio of mono-Pal-MTO and this compound, hereafter referred to as md11-Pal-MTO nanoparticles.
1. Lipid Film Preparation: a. In a round-bottom flask, dissolve mono-Pal-MTO and this compound in a suitable organic solvent, such as a chloroform:methanol mixture (e.g., 2:1 v/v), to achieve a final lipid concentration of 10-20 mg/mL. Ensure a 1:1 molar ratio between mono-Pal-MTO and this compound. b. For enhanced stability and in vivo circulation time, helper lipids can be included. A common formulation includes cholesterol and a PEGylated lipid such as DSPE-PEG2000. A suggested molar ratio is this compound:mono-Pal-MTO:Cholesterol:DSPE-PEG2000 at 40:40:15:5. c. Attach the flask to a rotary evaporator and rotate it in a water bath set at a temperature above the lipid phase transition temperature (typically 40-50°C) to evaporate the organic solvent. d. Continue rotation under vacuum until a thin, uniform lipid film is formed on the inner surface of the flask. e. To ensure complete removal of residual solvent, dry the lipid film under a high vacuum for at least 2 hours, or preferably overnight.
2. Hydration of the Lipid Film: a. Hydrate the lipid film by adding a pre-warmed (to the same temperature as the water bath in the previous step) aqueous buffer (e.g., sterile, nuclease-free PBS, pH 7.4). The volume of the buffer should be calculated to achieve the desired final lipid concentration. b. Agitate the flask by hand or on a vortex mixer to disperse the lipid film, forming multilamellar vesicles (MLVs). This suspension will appear milky.
3. Liposome Sizing by Extrusion: a. To obtain unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion. b. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). c. Equilibrate the extruder and the MLV suspension to a temperature above the lipid transition temperature. d. Pass the MLV suspension through the extruder membrane multiple times (e.g., 11-21 passes). This process will reduce the size and lamellarity of the liposomes, resulting in a more translucent solution.
Preparation of siRNA-Loaded this compound Liposomes
1. siRNA Complexation: a. Dilute the prepared this compound liposomes to the desired concentration in a suitable buffer (e.g., nuclease-free water or PBS). b. In a separate tube, dilute the siRNA stock solution to the desired concentration in the same buffer. c. Add the siRNA solution to the liposome suspension dropwise while gently vortexing. The positively charged this compound will electrostatically interact with the negatively charged siRNA, leading to the formation of lipoplexes. d. Incubate the mixture at room temperature for 15-30 minutes to allow for stable complex formation.
Characterization of this compound Liposomes
The physicochemical properties of the prepared liposomes are critical for their function and should be thoroughly characterized.
1. Size and Polydispersity Index (PDI) Measurement: a. Dilute a small aliquot of the liposome suspension in the hydration buffer. b. Measure the hydrodynamic diameter (size) and PDI using a Dynamic Light Scattering (DLS) instrument. The PDI value indicates the uniformity of the liposome size distribution; a value below 0.2 is generally considered acceptable for pharmaceutical applications.
2. Zeta Potential Measurement: a. Dilute the liposome suspension in an appropriate medium (e.g., deionized water or a low ionic strength buffer). b. Measure the surface charge (zeta potential) using the same DLS instrument equipped with an electrode assembly. A positive zeta potential is expected for this compound liposomes, which is crucial for siRNA binding.
3. Encapsulation Efficiency: a. To determine the amount of siRNA encapsulated within the liposomes, separate the free, unencapsulated siRNA from the liposomes. This can be achieved by methods such as ultracentrifugation or size exclusion chromatography. b. Quantify the amount of siRNA in the supernatant (unencapsulated) and/or in the liposome pellet after lysis with a detergent (e.g., Triton X-100). c. The encapsulation efficiency is calculated as: EE (%) = (Total siRNA - Free siRNA) / Total siRNA * 100
Data Presentation
| Formulation | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| md11-Pal-MTO Nanoparticles | 150 - 250 | < 0.2 | Positive | > 90% |
| Typical Cationic Liposomes for siRNA | 100 - 200 | < 0.25 | +20 to +40 | > 85% |
Note: The values for md11-Pal-MTO nanoparticles are based on typical results for similar cationic lipid nanoparticles for siRNA delivery. Specific results for this compound formulations may vary and should be determined experimentally.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Liposome Preparation and siRNA Loading.
Mitoxantrone Signaling Pathway
Caption: Simplified Signaling Pathway of Mitoxantrone.
References
di-Pal-MTO: A Novel Small Molecule for Potentiating Antitumor Immunity
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
di-Pal-MTO is a novel small molecule inhibitor with a dual mechanism of action that not only directly suppresses tumor progression but also robustly stimulates the innate and adaptive immune systems against cancer. As a conjugate of the anticancer agent mitoxantrone (B413) (MTO) and palmitoleic acid, this compound exhibits enhanced inhibitory efficiency and reduced cytotoxicity.[1] It functions by targeting the interaction between neutrophil extracellular trap DNA (NET-DNA) and the cell surface receptor CCDC25, a key signaling axis implicated in tumor metastasis and immune modulation.[1] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for its use in preclinical research.
Mechanism of Action
This compound exerts its antitumor effects through a multifaceted mechanism:
-
Inhibition of NET-DNA/CCDC25 Interaction: NETs, web-like structures released by neutrophils, have been shown to promote cancer metastasis.[1] this compound acts as a competitive inhibitor of the interaction between NET-DNA and CCDC25, a receptor on cancer cells.[1] This blockade disrupts a key signaling pathway that promotes cancer cell migration and invasion.[1]
-
Suppression of Tumor Cell Migration: By inhibiting the NET-DNA/CCDC25 axis, this compound has been shown to significantly reduce the chemotactic migration of cancer cells.[1]
-
Activation of Antitumor Immunity: A crucial aspect of this compound's function is its ability to stimulate an antitumor immune response. By preventing the interaction of NET-DNA with cancer cells, it is suggested that more NET-DNA is available to activate dendritic cells (DCs). This activation leads to the maturation of DCs and the subsequent priming and recruitment of cytotoxic CD8+ T lymphocytes into the tumor microenvironment.[1]
Quantitative Data
The following tables summarize the quantitative data on the efficacy of this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Treatment | Result |
| Cell Viability | Not Specified | Nanoparticles of mono-Pal-MTO and this compound (1:1 molar ratio) with siMcl-1 | 81% reduction in tumor cell viability |
Table 2: In Vivo Efficacy of this compound in Breast Cancer Mouse Models
| Parameter | Animal Model | Treatment Group | Control Group | Outcome |
| Tumor Growth | Breast Cancer Mouse Model | This compound | Vehicle | Significant suppression of tumor progression |
| Metastasis | Breast Cancer Mouse Model | This compound | Vehicle | Significant suppression of breast cancer metastasis |
Table 3: Immunomodulatory Effects of this compound
| Immune Cell Type | Parameter | Observation |
| Dendritic Cells (DCs) | Activation | Promotes NET-DNA-dependent DC activation |
| CD8+ T Cells | Infiltration | Facilitates the infiltration of CD8+ T cells into the tumor |
Experimental Protocols
Protocol 1: In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the in vivo antitumor efficacy of this compound in a murine breast cancer model.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 murine breast cancer cells
-
This compound
-
Vehicle control (e.g., DMSO, saline)
-
Matrigel
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Cell Preparation: Culture 4T1 cells in appropriate media. On the day of injection, harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^6 cells/100 µL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the mammary fat pad of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment Administration: Once tumors are established, randomize mice into treatment and control groups. Administer this compound (specific dosage to be determined by dose-escalation studies) or vehicle control via a suitable route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., daily, every other day).
-
Data Collection: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).
-
Survival Analysis (Optional): A separate cohort of mice can be used to assess the effect of this compound on overall survival.
Protocol 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
Objective: To quantify the changes in immune cell populations within the tumor microenvironment following this compound treatment.
Materials:
-
Tumor tissue from treated and control mice
-
RPMI-1640 medium
-
Collagenase D, Hyaluronidase, DNase I
-
Fetal Bovine Serum (FBS)
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies against murine immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11c, CD80, CD86, FoxP3)
-
Flow cytometer
Procedure:
-
Tumor Digestion: Mince the excised tumor tissue and digest in RPMI containing Collagenase D, Hyaluronidase, and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
Single-Cell Suspension Preparation: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: Treat the cell suspension with Red Blood Cell Lysis Buffer to remove erythrocytes.
-
Cell Staining: Resuspend the cells in FACS buffer. Stain the cells with a cocktail of fluorescently labeled antibodies against the desired immune cell markers for 30 minutes on ice in the dark.
-
Flow Cytometry Analysis: Wash the stained cells and resuspend in FACS buffer. Acquire the data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T cells, regulatory T cells, activated dendritic cells).
Protocol 3: In Vitro Cancer Cell Migration Assay (Transwell Assay)
Objective: To assess the effect of this compound on cancer cell migration.
Materials:
-
Cancer cell line of interest
-
Transwell inserts (8.0 µm pore size)
-
24-well plates
-
Serum-free cell culture medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
This compound at various concentrations
-
Crystal Violet staining solution
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation: Culture cancer cells to sub-confluency. Starve the cells in serum-free medium for 12-24 hours prior to the assay.
-
Assay Setup: Place the Transwell inserts into the wells of a 24-well plate. Add medium containing the chemoattractant to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium with or without different concentrations of this compound. Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 12-24 hours).
-
Staining and Quantification:
-
Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol).
-
Stain the migrated cells with Crystal Violet solution.
-
Wash the inserts to remove excess stain and allow them to air dry.
-
-
Data Analysis: Count the number of migrated cells in several random fields of view under a microscope. Compare the number of migrated cells in the this compound-treated groups to the control group.
Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: Experimental workflow for in vivo efficacy studies of this compound.
References
Application Notes and Protocols: Experimental Use of di-Pal-MTO with Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-Palmitoyl-Mitoxantrone (di-Pal-MTO) is a lipophilic derivative of the chemotherapeutic agent Mitoxantrone (MTO). It is formed by the conjugation of MTO with palmitoleic acid. This modification allows for its incorporation into lipid-based nanoparticle delivery systems, often in combination with its mono-substituted counterpart, mono-Pal-MTO. These nanoparticle formulations are designed to enhance the therapeutic index of MTO, facilitate targeted delivery, and enable co-delivery of other therapeutic agents, such as siRNA. Preclinical evidence suggests that this compound, particularly when formulated as nanoparticles, exhibits synergistic anti-cancer effects when used in combination with other chemotherapeutics and can modulate key signaling pathways involved in cancer progression and immune response.
These application notes provide an overview of the experimental use of this compound with chemotherapeutics, including summaries of available data, detailed experimental protocols for nanoparticle formulation and characterization, and methodologies for in vitro and in vivo evaluation.
Data Presentation
The following tables summarize the available quantitative data on the anti-cancer activity of this compound-based nanoparticles. It is important to note that specific quantitative data on the synergistic effects of this compound with conventional chemotherapeutics (e.g., doxorubicin, paclitaxel) is limited in the currently available literature. The primary quantitative data found relates to its use in siRNA delivery.
Table 1: In Vitro Efficacy of this compound Nanoparticles for siRNA Delivery
| Formulation | Target Gene | Cell Line | Efficacy Metric | Result | Citation |
| md11-Pal-MTO (mono-Pal-MTO and this compound at 1:1 molar ratio) + siMcl-1 | Mcl-1 | Tumor Cells | Tumor Cell Viability Reduction | 81% | [1] |
| Lipofectamine 2000 + siMcl-1 | Mcl-1 | Tumor Cells | Tumor Cell Viability Reduction | 68% | [1] |
Table 2: In Vivo Efficacy of this compound Nanoparticles for siRNA Delivery
| Formulation | Target Gene | Animal Model | Efficacy Metric | Result | Citation |
| md11-Pal-MTO + siMcl-1 | Mcl-1 | Not Specified | Tumor Size Reduction | 83% | [1] |
Signaling Pathways
This compound has been shown to modulate specific signaling pathways involved in cancer cell migration and survival. Understanding these pathways is crucial for designing rational combination therapies.
One of the key identified mechanisms of this compound is the inhibition of the RAC1-CDC42 cascade. This pathway is a critical regulator of the actin cytoskeleton and is heavily implicated in cancer cell migration and metastasis. By inhibiting this cascade, this compound can potentially reduce the metastatic potential of cancer cells.[2]
Furthermore, the use of this compound nanoparticles to deliver siRNA targeting the anti-apoptotic protein Mcl-1 highlights another important therapeutic strategy. Mcl-1 is a member of the Bcl-2 family and its overexpression is a common mechanism of chemotherapy resistance. Downregulation of Mcl-1 can sensitize cancer cells to the cytotoxic effects of other chemotherapeutic agents.[1]
Caption: this compound inhibits the RAC1-CDC42 signaling cascade.
Caption: this compound nanoparticles delivering siMcl-1 to promote apoptosis.
Experimental Protocols
Protocol 1: Preparation of Mono-Pal-MTO and this compound Nanoparticles
Objective: To formulate nanoparticles composed of a 1:1 molar ratio of mono-Pal-MTO and this compound for in vitro and in vivo studies.
Materials:
-
mono-Pal-MTO
-
This compound
-
Methanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Probe sonicator
-
Rotary evaporator
Procedure:
-
Dissolve mono-Pal-MTO and this compound in a 1:1 molar ratio in a mixture of chloroform and methanol.
-
Create a thin lipid film by evaporating the organic solvent using a rotary evaporator under vacuum.
-
Hydrate the lipid film with sterile PBS (pH 7.4) by gentle rotation.
-
To form nanoparticles of a desired size, sonicate the hydrated lipid film suspension using a probe sonicator on ice. The sonication time and power should be optimized to achieve a uniform size distribution.
-
For siRNA loading, the siRNA can be incorporated during the hydration step or added to the pre-formed nanoparticles followed by a brief sonication or incubation period to facilitate encapsulation.
Protocol 2: Characterization of Nanoparticles
Objective: To determine the physicochemical properties of the formulated this compound nanoparticles.
Materials:
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Transmission Electron Microscope (TEM)
-
Spectrofluorometer or UV-Vis spectrophotometer
Procedure:
-
Particle Size and Polydispersity Index (PDI):
-
Dilute the nanoparticle suspension in PBS.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
-
Zeta Potential:
-
Dilute the nanoparticle suspension in deionized water.
-
Measure the surface charge using a zeta potential analyzer.
-
-
Morphology:
-
Place a drop of the nanoparticle suspension on a carbon-coated copper grid and allow it to air dry.
-
If necessary, negatively stain the sample (e.g., with uranyl acetate).
-
Observe the morphology of the nanoparticles under a TEM.
-
-
Encapsulation Efficiency (for siRNA):
-
Separate the nanoparticles from the unencapsulated siRNA using a suitable method (e.g., centrifugation, column chromatography).
-
Quantify the amount of siRNA in the supernatant (unencapsulated) and/or lyse the nanoparticles to release the encapsulated siRNA and quantify it.
-
Use a fluorescent dye that binds to siRNA (e.g., RiboGreen) and measure the fluorescence.
-
Calculate the encapsulation efficiency as: (Total siRNA - Free siRNA) / Total siRNA * 100%.
-
Protocol 3: In Vitro Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound nanoparticles in combination with a chemotherapeutic agent on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., breast cancer cell line)
-
Complete cell culture medium
-
This compound nanoparticles
-
Chemotherapeutic agent of choice (e.g., Doxorubicin, Paclitaxel)
-
96-well plates
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound nanoparticles and the chemotherapeutic agent, both alone and in combination at various ratios.
-
Remove the old medium from the cells and add the medium containing the different drug formulations. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
The synergistic, additive, or antagonistic effects of the combination can be determined using software that calculates the Combination Index (CI).
Caption: Workflow for in vitro cell viability assessment.
Protocol 4: In Vivo Antitumor Efficacy Study
Objective: To evaluate the antitumor efficacy of this compound nanoparticles in combination with a chemotherapeutic agent in a tumor-bearing animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells for tumor induction
-
This compound nanoparticles
-
Chemotherapeutic agent
-
Sterile saline or other appropriate vehicle
-
Calipers for tumor measurement
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into different treatment groups (e.g., Vehicle control, this compound NP alone, Chemotherapeutic alone, Combination therapy).
-
Administer the treatments via an appropriate route (e.g., intravenous injection) according to a predetermined schedule.
-
Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot the tumor growth curves for each group and perform statistical analysis to determine the significance of the antitumor effects.
Conclusion
This compound represents a promising platform for the development of advanced cancer therapies. Its ability to be formulated into nanoparticles for the delivery of MTO and co-delivery of agents like siRNA, combined with its potential to modulate key cancer-related signaling pathways, makes it a versatile tool for combination chemotherapy. The provided protocols offer a foundation for researchers to explore the full therapeutic potential of this compound in various preclinical cancer models. Further research is warranted to elucidate the synergistic interactions of this compound with a broader range of chemotherapeutic agents and to obtain more detailed quantitative data to guide clinical translation.
References
Application Notes and Protocols for di-Pal-MTO Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
di-Pal-MTO is a lipophilic compound derived from the anticancer agent mitoxantrone (B413) (MTO) and palmitoleic acid.[1][2] It is utilized in the development of nanoparticle-based drug delivery systems, particularly for enhancing the cellular uptake of siRNA and augmenting anticancer activity.[1][2][3] When combined with mono-Pal-MTO in a 1:1 molar ratio, it forms nanoparticles effective for siRNA delivery.[1][3] Proper preparation of this compound stock solutions is a critical first step for ensuring the reproducibility and success of downstream applications. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
The following table summarizes the key quantitative information for preparing this compound stock solutions.
| Parameter | Value | Source |
| Molecular Weight | 917.27 g/mol | [1] |
| CAS Number | 1349197-90-5 | [1] |
| Appearance | Solid | [1] |
| Color | Dark purple to black | [1] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO), newly opened | [1] |
| Solubility in DMSO | 10 mg/mL (10.90 mM) | [1] |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous/low-moisture Dimethyl sulfoxide (DMSO)
-
Sterile, RNase-free microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Calibrated micropipettes and sterile, RNase-free tips
Procedure:
-
Aseptic Technique: Perform all steps in a clean, sterile environment (e.g., a laminar flow hood) to prevent contamination, especially if the stock solution will be used for cell culture experiments.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.17 mg of this compound.
-
Dissolution:
-
Transfer the weighed this compound powder to a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of fresh, anhydrous DMSO. For a 10 mM solution with 9.17 mg of this compound, add 1 mL of DMSO.
-
Tightly cap the tube/vial.
-
-
Solubilization:
-
Vortex the mixture vigorously for 1-2 minutes.
-
Place the tube/vial in an ultrasonic bath and sonicate until the this compound is completely dissolved.[1] Visual inspection should confirm a clear solution with no visible particulates. Note that hygroscopic DMSO can significantly impact solubility; therefore, using a newly opened bottle is crucial.[1]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, RNase-free microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[1]
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[1]
-
Always protect the stock solution from light and moisture.[1]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow from preparing the this compound stock solution to its application in forming siRNA-loaded nanoparticles.
Caption: Workflow for this compound stock preparation and nanoparticle formulation.
References
Application Notes: Techniques for Assessing di-Pal-MTO Transfection Efficiency
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of different transfection parameters in efficiency optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. A Method to Evaluate the Efficiency of Transfection Reagents in an Adherent Zebrafish Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of cell transfection with plasmid/chitosan complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing di-Pal-MTO Nanoparticle Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with di-Pal-MTO (di-Palmitoyl-Mitoxantrone) nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are this compound nanoparticles and what are their typical applications?
A1: this compound is a lipid-based nanoparticle derived from palm oil, created by combining the anticancer drug mitoxantrone (B413) (MTO) with palmitoleic acid.[1] These nanoparticles are often used in combination with mono-Pal-MTO nanoparticles in a 1:1 molar ratio for the effective cellular delivery of siRNA, which can enhance anticancer activity.[1]
Q2: What are the recommended storage conditions for this compound nanoparticle stock solutions?
A2: For long-term stability, it is recommended to store this compound nanoparticle stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The solutions should be stored in sealed containers, protected from moisture and light.[1]
Q3: What are the primary indicators of this compound nanoparticle instability?
A3: The primary indicators of instability in nanoparticle formulations include:
-
Increased Particle Size and Polydispersity Index (PDI): This often suggests aggregation.
-
Visible Aggregates or Precipitation: Cloudiness or visible particles in the suspension are clear signs of instability.
-
Changes in Zeta Potential: A decrease in the magnitude of the zeta potential can indicate a higher likelihood of aggregation.
-
Reduced Therapeutic Efficacy: For drug-loaded nanoparticles like this compound, a loss of biological activity can be a sign of degradation of the nanoparticle or the encapsulated agent.
Q4: How does the pH of the storage buffer affect the stability of lipid-based nanoparticles like this compound?
A4: While some studies on lipid nanoparticles have shown that pH may not significantly impact stability during storage, it is generally recommended to store them under physiologically appropriate conditions (e.g., pH 7.4) for ease of use in biological applications.[2][3] However, for cationic lipid nanoparticles, the pH can be a critical factor, with aggregation more likely to occur at neutral pH where the lipids are closer to being neutrally charged.[4][5]
Q5: Can I freeze-thaw my this compound nanoparticle suspension?
A5: Repeated freeze-thaw cycles can lead to nanoparticle aggregation and a loss of efficacy.[2][6] If freezing is necessary, the use of cryoprotectants such as trehalose (B1683222) or sucrose (B13894) is highly recommended to maintain stability.[2][7]
Troubleshooting Guide
Issue 1: Nanoparticle Aggregation (Increased Size and PDI)
Symptoms:
-
An increase in the Z-average diameter and Polydispersity Index (PDI) as measured by Dynamic Light Scattering (DLS).
-
Visible cloudiness or precipitation in the nanoparticle suspension.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Improper Storage Temperature | Store this compound nanoparticles at the recommended temperatures (-20°C for short-term, -80°C for long-term).[1] Avoid storing at room temperature or 4°C for extended periods, as this can lead to instability.[2][3] |
| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles. If repeated use from a frozen stock is necessary, aliquot the nanoparticle suspension into smaller, single-use volumes before freezing. |
| High Ionic Strength of Buffer | High salt concentrations can reduce the electrostatic repulsion between nanoparticles, leading to aggregation.[8] If aggregation is observed, consider using a buffer with a lower ionic strength. |
| Suboptimal pH | For lipid-based nanoparticles, the pH can influence surface charge and stability. Ensure the pH of your buffer is appropriate for your specific formulation. While some lipid nanoparticles are stable across a range of pH values, others are more sensitive.[4][9] |
| High Nanoparticle Concentration | Highly concentrated suspensions can be more prone to aggregation.[8] If feasible, dilute the nanoparticles to a lower concentration for storage and concentrate them only when necessary for your experiment. |
Issue 2: Loss of Therapeutic Efficacy
Symptoms:
-
Reduced biological activity (e.g., decreased anticancer effect or lower siRNA delivery efficiency) compared to freshly prepared nanoparticles.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Nanoparticle Degradation | Long-term storage, even under recommended conditions, can eventually lead to the degradation of the lipid components or the encapsulated therapeutic agent. It is advisable to use nanoparticles within their recommended shelf life. |
| Aggregation | Aggregated nanoparticles may exhibit altered biological properties and reduced efficacy. Refer to the troubleshooting guide for aggregation (Issue 1) to address this. |
| Improper Handling | Avoid vigorous vortexing or sonication, which can disrupt the nanoparticle structure. Gentle mixing by pipetting or inversion is recommended. |
| Exposure to Light and Air | Protect the nanoparticle suspension from light and exposure to air, as these can promote oxidative degradation of the lipid components. Store in amber vials or cover with foil, and ensure containers are well-sealed. |
Quantitative Data on Lipid Nanoparticle Stability
The following table summarizes data from studies on lipid nanoparticles, which can serve as a general guideline for optimizing the stability of this compound nanoparticles.
| Parameter | Condition | Observation | Citation |
| Storage Temperature | 2°C (Aqueous) | Nanoparticles remained stable for over 150 days. | [2] |
| -20°C (Aqueous) | Increased particle size and aggregation were observed, likely due to freeze-thaw stress. | [6] | |
| 25°C (Room Temperature) | Loss of efficacy was observed after approximately 156 days. | [3] | |
| pH of Storage Buffer | pH 3, 7.4, 9 (at 2°C) | The pH of the storage solution did not appear to significantly affect nanoparticle stability over 156 days. | [6] |
| Lyophilization with Cryoprotectants | 0% Sucrose/Trehalose | Significant aggregation and loss of efficacy upon reconstitution. | [2] |
| 5-20% (w/v) Sucrose/Trehalose | Improved stability and maintained efficacy upon reconstitution. | [7] |
Experimental Protocols
Protocol 1: Characterization of Nanoparticle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Allow the this compound nanoparticle suspension to equilibrate to room temperature.
-
Gently mix the suspension by inverting the vial several times. Avoid vortexing.
-
Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., the same buffer used for storage or PBS) to a suitable concentration for DLS measurement. The optimal concentration may need to be determined empirically to achieve a stable count rate.
-
-
DLS Measurement:
-
Transfer the diluted sample to a clean DLS cuvette.
-
Place the cuvette in the DLS instrument (e.g., a Malvern Zetasizer).
-
Set the instrument parameters, including the dispersant properties (viscosity and refractive index) and the measurement temperature.
-
Allow the sample to equilibrate to the measurement temperature for a few minutes.
-
Perform the measurement. Typically, this involves multiple runs that are averaged to obtain the final result.
-
-
Data Analysis:
-
Record the Z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI). A PDI value below 0.3 is generally considered acceptable for monodisperse nanoparticle populations.
-
Protocol 2: Measurement of Zeta Potential
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1, step 1. For zeta potential measurements, dilution in a low ionic strength buffer (e.g., 10 mM NaCl) is often recommended to ensure accurate measurements.
-
-
Zeta Potential Measurement:
-
Transfer the diluted sample to a specific zeta potential measurement cell (e.g., a folded capillary cell).
-
Place the cell in the instrument.
-
Set the instrument parameters, including the dispersant properties.
-
Perform the measurement. The instrument applies an electric field and measures the velocity of the particles to determine their electrophoretic mobility and calculate the zeta potential.
-
-
Data Analysis:
-
Record the zeta potential value in millivolts (mV). A zeta potential with a magnitude greater than ±30 mV generally indicates good colloidal stability due to strong electrostatic repulsion between particles.
-
Visualizations
Caption: Troubleshooting workflow for this compound nanoparticle aggregation.
Caption: Experimental workflow for nanoparticle stability characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. fluidimaging.com [fluidimaging.com]
- 6. dovepress.com [dovepress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing di-Pal-MTO siRNA Transfection Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of siRNA transfection using di-Pal-MTO-based lipid nanoparticle systems.
Experimental Protocols
A critical step in achieving high transfection efficiency is the proper formulation of this compound and mono-Pal-MTO into siRNA-loaded nanoparticles. The following is a generalized protocol based on common lipid nanoparticle formulation techniques. Researchers should note that this protocol may require optimization for specific cell lines and experimental conditions.
Protocol for Formulation of this compound/mono-Pal-MTO siRNA Nanoparticles
Materials:
-
This compound
-
mono-Pal-MTO
-
siRNA of interest
-
Ethanol (B145695) (RNase-free)
-
Nuclease-free water
-
Dialysis membrane (e.g., 10 kDa MWCO)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Lipid Stock Solution:
-
Dissolve this compound and mono-Pal-MTO in ethanol at a 1:1 molar ratio. The final lipid concentration in ethanol should be optimized, but a starting concentration of 10-20 mM is recommended.
-
-
Preparation of siRNA Solution:
-
Dissolve the lyophilized siRNA in nuclease-free water to a desired stock concentration (e.g., 50 µM).
-
-
Nanoparticle Formulation (Solvent Injection Method):
-
Place a specific volume of nuclease-free water into a sterile tube containing a small magnetic stir bar. Stir at a moderate speed.
-
Slowly inject the lipid stock solution into the stirring aqueous phase. The rapid change in solvent polarity will cause the lipids to self-assemble into nanoparticles.
-
Immediately add the siRNA solution to the nanoparticle suspension while continuing to stir. The positively charged components of the MTO lipids will interact with the negatively charged siRNA, leading to encapsulation.
-
-
Maturation and Purification:
-
Allow the mixture to stir for 30-60 minutes at room temperature to ensure stable nanoparticle formation and siRNA encapsulation.
-
To remove the ethanol and unencapsulated siRNA, dialyze the nanoparticle suspension against a suitable buffer (e.g., PBS) overnight at 4°C using a dialysis membrane.
-
-
Characterization and Storage:
-
Characterize the nanoparticles for size, polydispersity index (PDI), and siRNA encapsulation efficiency using techniques such as dynamic light scattering (DLS) and a Ribogreen assay.
-
Store the formulated nanoparticles at 4°C for short-term use or at -80°C for long-term storage.[1]
-
Quantitative Data Summary
The combination of mono-Pal-MTO and this compound in a 1:1 molar ratio has been shown to be effective for siRNA delivery and enhancing anticancer activity.[1]
| Transfection Method | Target Gene | Efficacy Measure | Result | Reference |
| mono-Pal-MTO/di-Pal-MTO (1:1) Nanoparticles | Mcl-1 | Tumor Cell Viability Reduction | 81% | [1] |
| Lipofectamine 2000 | Mcl-1 | Tumor Cell Viability Reduction | 68% | [1] |
Visualized Workflows and Pathways
References
Technical Support Center: di-Pal-MTO Experimental Guidelines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with di-Pal-MTO. The focus is on understanding and mitigating this compound-induced cytotoxicity in cell line experiments to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from its parent compound, Mitoxantrone (MTO)?
A1: this compound is a lipid-modified derivative of Mitoxantrone (MTO), an established anticancer agent.[1] It is synthesized by conjugating MTO with palmitoleic acids. This structural modification is designed to increase the compound's residence time on the cytoplasmic membrane, which enhances its inhibitory efficiency against specific cancer-promoting pathways while decreasing its general cytotoxicity compared to the parent MTO compound.[2]
Q2: What is the primary mechanism of action for this compound?
A2: this compound functions as a small-molecule inhibitor that blocks the interaction between NET-DNA (Neutrophil Extracellular Traps-DNA) and CCDC25, a sensor on the membrane of cancer cells that promotes metastasis.[2] By inhibiting this interaction, this compound suppresses the RAC1-CDC42 signaling cascade, which is involved in cytoskeleton arrangement and the chemotactic migration of cancer cells.[2] This targeted action can suppress tumor progression and metastasis.[2]
Q3: Why might I observe significant cytotoxicity in my cell lines when this compound is designed for reduced toxicity?
A3: While this compound is less cytotoxic than MTO, it is still a potent anti-cancer agent designed to induce cell death in tumor cells.[2] Several factors can contribute to unexpected or high levels of cytotoxicity in an experimental setting:
-
Solvent Toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at higher concentrations. It is critical to ensure the final solvent concentration in the culture medium is non-toxic, typically below 0.5%.[3]
-
Suboptimal Cell Culture Conditions: Cells that are stressed due to factors like improper confluency, nutrient-depleted media, or contamination may be more susceptible to drug-induced toxicity.[4][5]
-
High Compound Concentration: The dose-response to this compound can vary significantly between cell lines.[6] Concentrations that are effective for one cell line may be overly toxic to another. A thorough dose-response experiment is necessary to determine the optimal concentration range.[3]
-
Compound Instability: Like many compounds, this compound may degrade in culture medium over time. It is recommended to prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[3]
Q4: How can nanoparticle formulation of this compound help reduce non-specific cytotoxicity?
A4: Formulating this compound into nanoparticles, often in combination with its mono-acylated counterpart (mono-Pal-MTO), serves as an effective drug delivery system.[1] This approach can enhance the delivery of the compound to tumor cells and has been shown to improve anticancer activity.[1] Liposomal and nanoparticle delivery systems for parent compounds like MTO are known to improve pharmacokinetics and reduce systemic toxicity by enabling more targeted delivery to the tumor site.[7][8][9] This targeted approach minimizes exposure of healthy cells to the cytotoxic agent, thereby reducing off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
Problem 1: High Variability in Cytotoxicity Assay Results Between Replicate Wells
| Possible Cause | Suggested Solution | Citation |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting to prevent settling. | [5] |
| Pipetting Errors | Use calibrated pipettes and ensure consistent, gentle pipetting technique to avoid cell stress. | [10] |
| Presence of Bubbles | Inspect wells for bubbles after adding reagents. Bubbles can interfere with absorbance or fluorescence readings and can be removed with a sterile syringe needle or pipette tip. | [4][10] |
| Edge Effects in Plates | The outer wells of a 96-well plate are prone to evaporation, altering media and compound concentrations. Avoid using the outermost wells for experimental samples; instead, fill them with sterile PBS or media to maintain humidity. | [3][11] |
Problem 2: Inconsistent or Non-Reproducible IC50 Values
| Possible Cause | Suggested Solution | Citation |
| Compound Degradation | Prepare fresh serial dilutions of this compound from a stable, frozen stock for each experiment. Avoid storing diluted compound in culture media for extended periods. | [3] |
| Suboptimal Cell Density | Both excessively low and high cell densities can skew results. Perform an initial experiment to determine the optimal cell seeding density that ensures logarithmic growth throughout the treatment period. | [10] |
| Variable Treatment Duration | The cytotoxic effect may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration for your specific cell line and experimental goals. | [3] |
| Solvent Effects | Always include a vehicle control (cells treated with the solvent at the same final concentration as the highest drug dose) to differentiate between compound- and solvent-induced cytotoxicity. | [3] |
Problem 3: No Significant Cytotoxicity Observed Even at High Concentrations
| Possible Cause | Suggested Solution | Citation |
| Insensitive Cell Line | The target pathway (e.g., CCDC25 expression) may not be active or critical in your chosen cell line. Confirm the expression of the drug's molecular targets. Consider using a positive control cell line known to be sensitive to MTO or similar agents. | [3] |
| Incorrect Incubation Time | The incubation period may be too short to induce a measurable cytotoxic response. Extend the treatment duration based on time-course experiments. | [3] |
| Compound Inactivity | Verify the storage conditions and age of the this compound stock solution. If degradation is suspected, use a fresh vial of the compound. | [3] |
| Assay Interference | The compound may interfere with the assay chemistry (e.g., reducing the MTT reagent non-enzymatically). Run a cell-free control with the compound and assay reagents to check for direct chemical interactions. | [3] |
Quantitative Data Summary
The primary advantage of this compound is its improved therapeutic window compared to Mitoxantrone (MTO). The following table provides a hypothetical comparison of IC50 values to illustrate this difference across various cancer cell lines.
Table 1: Comparative IC50 Values (Hypothetical Data)
| Cell Line | Cancer Type | MTO IC50 (µM) | This compound IC50 (µM) | Fold Difference (Selectivity) |
| MDA-MB-231 | Breast Cancer | 0.5 | 2.5 | 5.0x |
| MCF-7 | Breast Cancer | 0.8 | 4.0 | 5.0x |
| A549 | Lung Carcinoma | 1.2 | 7.2 | 6.0x |
| HT-29 | Colon Carcinoma | 0.9 | 5.4 | 6.0x |
| NIH-3T3 | Normal Fibroblast | 5.0 | 50.0 | 10.0x |
| Note: These are example values for illustrative purposes. Actual IC50 values must be determined experimentally for each cell line and specific experimental conditions.[12][13] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard colorimetric assay to measure cellular metabolic activity, which is often used as an indicator of cell viability.[14]
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[4]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing metabolically active cells to convert the yellow MTT to purple formazan (B1609692) crystals.[15][16]
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 100 µL of a solubilizing agent (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[4]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated or vehicle control. Plot the results to determine the IC50 value.[17]
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[3]
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the chosen duration. Include positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., Trypsin-EDTA). Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[3]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.
Visualizations: Workflows and Signaling Pathways
Caption: A troubleshooting workflow for common cytotoxicity assay issues.
Caption: The inhibitory signaling pathway of this compound on tumor cells.
Caption: A generalized diagram of the intrinsic apoptosis pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The NET-DNA-CCDC25 inhibitor this compound suppresses tumor progression and promotes the innate immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. adl.usm.my [adl.usm.my]
- 6. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Liposomal Drug Delivery Systems for Cancer Therapy: The Rotterdam Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 16. Molecular Mechanism for Selective Cytotoxicity towards Cancer Cells of Diselenide-Containing Paclitaxel Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
di-Pal-MTO Formulation Technical Support Center
Welcome to the technical support center for di-Pal-MTO formulations. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the formulation and handling of this compound nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a lipid-drug conjugate, specifically a palm oil-based lipid derived from the anticancer agent mitoxantrone (B413) (MTO) and palmitoleic acid. It is frequently used in the development of lipid-based nanoparticle systems for drug delivery, often in combination with mono-Pal-MTO, to enhance the cellular delivery of therapeutic agents like siRNA and improve anticancer activity.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For optimal stability, this compound stock solutions should be stored under the following conditions:
-
-80°C: for long-term storage, stable for up to 6 months.
-
-20°C: for short-term storage, stable for up to 1 month.
It is crucial to store the solutions in sealed containers, protected from moisture and light to prevent degradation.
Q3: What solvents are recommended for dissolving this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound. It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic, and the presence of water can significantly impact solubility. For in vitro applications, a concentration of 10 mg/mL in DMSO is achievable with the aid of ultrasonication.
Q4: What are the key factors that can influence the stability of my this compound nanoparticle formulation?
A4: The stability of lipid nanoparticle (LNP) formulations, including those with this compound, is influenced by several factors:
-
Lipid Composition: The molar ratios of the constituent lipids, including any helper lipids and PEG-lipids, are critical. PEG-lipids, for instance, provide a steric barrier that helps prevent aggregation.
-
pH and Buffer System: The pH of the formulation buffer can affect the surface charge of the nanoparticles, influencing their electrostatic interactions. A pH that is too close to the isoelectric point can lead to reduced solubility and aggregation.
-
Ionic Strength: High ionic strength can screen surface charges, reducing repulsive forces between nanoparticles and promoting aggregation.
-
Temperature: Both high temperatures and freeze-thaw cycles can induce aggregation. Storage at recommended temperatures is crucial.
-
Mechanical Stress: Agitation and shear stress during formulation or handling can lead to particle fusion and aggregation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound formulations.
Problem 1: My this compound nanoparticles are aggregating immediately after formulation.
This is a common issue that can arise from several factors during the formulation process.
-
Possible Cause 1: Inappropriate Solvent Mixing. If using a solvent-injection method, the rate of addition of the organic phase containing this compound to the aqueous phase can be critical. A slow or uneven mixing process can lead to localized high concentrations of the lipid-drug conjugate, promoting aggregation.
-
Troubleshooting Strategy 1:
-
Ensure rapid and efficient mixing at the point of solvent and aqueous phase combination.
-
Consider using a microfluidic mixing device for more controlled and reproducible nanoparticle formation.
-
Optimize the solvent-to-aqueous phase volume ratio.
-
-
Possible Cause 2: Unfavorable pH or Ionic Strength of the Aqueous Phase. The electrostatic repulsion between nanoparticles is crucial for stability. If the pH of your buffer is close to the isoelectric point of the nanoparticles, or if the ionic strength is too high, these repulsive forces can be diminished.
-
Troubleshooting Strategy 2:
-
Screen a range of pH values for your aqueous buffer to find a condition that maximizes the zeta potential (a measure of surface charge).
-
Use a buffer with a lower ionic strength.
-
Problem 2: My this compound nanoparticles show increased size and polydispersity upon storage.
This indicates instability of your formulation over time, leading to aggregation or fusion of nanoparticles.
-
Possible Cause 1: Suboptimal Storage Temperature. Lipid nanoparticles are sensitive to temperature fluctuations. Storing at room temperature or undergoing multiple freeze-thaw cycles can compromise their integrity.
-
Troubleshooting Strategy 1:
-
Possible Cause 2: Lack of Cryoprotectants during Freezing. If you need to freeze your formulation, the formation of ice crystals can damage the nanoparticles and cause aggregation upon thawing.
-
Troubleshooting Strategy 2:
-
Incorporate cryoprotectants such as sucrose (B13894) or trehalose (B1683222) into your formulation before freezing. A final concentration of 20% (w/v) has been shown to be effective in preventing aggregation during freeze-thaw cycles.[1]
-
Data Presentation
Table 1: Effect of Cryoprotectants on Lipid Nanoparticle Stability During Freeze-Thaw Cycles
| Cryoprotectant | Concentration (w/v) | Effect on Aggregation | Reference |
| Sucrose | 20% | Prevents nanoparticle aggregation | [1] |
| Trehalose | 20% | Prevents nanoparticle aggregation | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Nanoparticles using Thin-Film Hydration
This method is a common technique for preparing lipid-based nanoparticles.
-
Lipid Film Formation:
-
Dissolve this compound and any other lipid components (e.g., helper lipids, cholesterol, PEG-lipids) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain smaller, unilamellar vesicles (nanoparticles), the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size.
-
Protocol 2: Characterization of this compound Nanoparticle Size and Stability
-
Dynamic Light Scattering (DLS):
-
Purpose: To measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles.
-
Methodology:
-
Dilute a small aliquot of the nanoparticle suspension in the same buffer used for hydration to an appropriate concentration for DLS analysis.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument and allow the temperature to equilibrate.
-
Perform the measurement according to the instrument's software instructions. The PDI value provides an indication of the size distribution homogeneity (a PDI < 0.3 is generally considered acceptable for monodisperse samples).
-
-
-
Zeta Potential Analysis:
-
Purpose: To measure the surface charge of the nanoparticles, which is an indicator of colloidal stability.
-
Methodology:
-
Dilute the nanoparticle suspension in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl).
-
Inject the sample into a disposable zeta cell.
-
Perform the measurement using a laser Doppler electrophoresis instrument. A zeta potential value with a magnitude greater than ±30 mV generally indicates good colloidal stability.
-
-
Mandatory Visualizations
Caption: Experimental workflow for this compound nanoparticle preparation and characterization.
Caption: Troubleshooting decision tree for this compound nanoparticle aggregation.
Caption: Factors and mechanisms leading to nanoparticle aggregation.
References
Refining di-Pal-MTO Protocols for Primary Cells: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in refining di-Pal-MTO protocols for efficient siRNA delivery into primary cells. The information is tailored for professionals in research and drug development, offering detailed methodologies and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for siRNA delivery?
A1: this compound is a lipid-based nanoparticle formulation used for the delivery of small interfering RNA (siRNA) into cells. It is a palm oil-based lipid created by combining the anticancer agent mitoxantrone (B413) (MTO) with palmitoleic acid. For effective siRNA delivery and enhanced anticancer activity, this compound is typically combined with mono-Pal-MTO in a 1:1 molar ratio to form nanoparticles that encapsulate and protect the siRNA payload.[1] These nanoparticles are taken up by cells through endocytosis, after which the siRNA is released into the cytoplasm to mediate gene silencing.
Q2: What is the recommended storage procedure for this compound?
A2: Proper storage of this compound is crucial for maintaining its efficacy. Stock solutions should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1] It is important to keep the product sealed and protected from moisture and light to prevent degradation.[1]
Q3: What are the key advantages of using this compound for siRNA delivery compared to other reagents?
A3: Studies have shown that nanoparticles composed of mono-Pal-MTO and this compound in a 1:1 molar ratio can significantly enhance in vitro anti-tumor activity. For instance, delivery of Mcl-1-specific siRNA using this formulation resulted in an 81% reduction in tumor cell viability, compared to a 68% reduction achieved with Lipofectamine 2000.[1]
Troubleshooting Guide
Problem 1: Low Transfection Efficiency in Primary Cells
Possible Causes:
-
Suboptimal Nanoparticle Formulation: The ratio of this compound to mono-Pal-MTO, as well as the overall lipid-to-siRNA ratio, is critical for efficient transfection.
-
Incorrect Nanoparticle Size: The size of the nanoparticles influences their uptake by cells.
-
Low Cell Viability or Density: Primary cells are sensitive to culture conditions. Low cell health or improper seeding density can negatively impact transfection efficiency.
-
Inappropriate Incubation Time: The duration of cell exposure to the nanoparticles can affect uptake and toxicity.
-
Presence of Serum: Components in serum can sometimes interfere with the transfection process.
Solutions:
-
Optimize Nanoparticle Preparation:
-
Ensure a precise 1:1 molar ratio of this compound to mono-Pal-MTO during nanoparticle formulation.
-
Experiment with different lipid-to-siRNA ratios to find the optimal concentration for your specific primary cell type.
-
-
Characterize Nanoparticles:
-
Use dynamic light scattering (DLS) to verify that the nanoparticle size is within the optimal range for cellular uptake, typically between 50-200 nm.
-
-
Optimize Cell Culture Conditions:
-
Ensure primary cells are healthy and in the logarithmic growth phase before transfection.
-
Optimize cell seeding density to achieve 70-80% confluency at the time of transfection.
-
-
Optimize Incubation Time:
-
Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation period that maximizes transfection efficiency while minimizing cytotoxicity.
-
-
Serum-Free Conditions:
-
Consider performing the initial transfection in a serum-free medium, followed by the addition of serum-containing medium after the initial incubation period.
-
Problem 2: High Cytotoxicity in Primary Cells
Possible Causes:
-
High Concentration of this compound Nanoparticles: Excessive concentrations of lipid-based nanoparticles can be toxic to sensitive primary cells.
-
Prolonged Incubation Time: Extended exposure to the transfection complexes can lead to increased cell death.
-
Contaminants in Nanoparticle Preparation: Impurities in the lipid or siRNA preparations can contribute to cytotoxicity.
Solutions:
-
Titrate Nanoparticle Concentration:
-
Perform a dose-response experiment to identify the highest nanoparticle concentration that results in efficient transfection with minimal toxicity. Start with a low concentration and gradually increase it.
-
-
Reduce Incubation Time:
-
Shorten the exposure time of the cells to the nanoparticles. For some sensitive primary cells, a shorter incubation of 4-6 hours may be sufficient.
-
-
Use High-Purity Reagents:
-
Ensure that the this compound, mono-Pal-MTO, and siRNA are of high purity to avoid introducing contaminants that could be toxic to the cells.
-
-
Perform Cytotoxicity Assays:
-
Routinely assess cell viability using assays such as MTT or LDH to monitor the cytotoxic effects of your protocol modifications.
-
Quantitative Data Summary
| Transfection Reagent | Target Gene | Cell Viability Reduction (%) | Reference |
| This compound/mono-Pal-MTO (1:1) | Mcl-1 | 81 | [1] |
| Lipofectamine 2000 | Mcl-1 | 68 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound/mono-Pal-MTO siRNA Nanoparticles
This protocol is a general guideline based on microfluidic mixing techniques for lipid nanoparticle formulation. Optimization for specific primary cell types is recommended.
Materials:
-
This compound
-
mono-Pal-MTO
-
Other lipid components (e.g., cholesterol, helper lipid like DOPE)
-
siRNA
-
Aqueous buffer (e.g., acetate (B1210297) buffer, pH 4.0)
-
Microfluidic mixing device
Procedure:
-
Prepare Lipid Stock Solutions: Dissolve this compound, mono-Pal-MTO, and other lipid components in ethanol to achieve the desired molar ratios. A common starting point is a 1:1 molar ratio of this compound to mono-Pal-MTO.
-
Prepare siRNA Solution: Dissolve the siRNA in an aqueous buffer.
-
Microfluidic Mixing:
-
Load the lipid solution into one syringe and the siRNA solution into another.
-
Set the flow rates on the microfluidic device to achieve rapid mixing and nanoparticle formation. A typical starting point is a 3:1 volumetric ratio of the aqueous phase to the lipid phase.
-
-
Dialysis: Dialyze the resulting nanoparticle solution against a suitable buffer (e.g., PBS) to remove ethanol and non-encapsulated siRNA.
-
Characterization: Characterize the nanoparticles for size, polydispersity, and siRNA encapsulation efficiency using techniques like DLS and RiboGreen assay.
Protocol 2: Transfection of Primary Cells with this compound Nanoparticles
-
Cell Seeding: Seed primary cells in a culture plate to achieve 70-80% confluency on the day of transfection.
-
Preparation of Transfection Complexes: Dilute the prepared this compound/siRNA nanoparticles in a serum-free culture medium to the desired final concentration.
-
Transfection:
-
Aspirate the culture medium from the cells.
-
Add the diluted nanoparticle solution to the cells.
-
Incubate for the optimized duration (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After incubation, add pre-warmed complete culture medium containing serum.
-
Incubate the cells for 24-72 hours before assessing gene knockdown and cytotoxicity.
-
Protocol 3: Assessment of Gene Knockdown by qRT-PCR
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Perform qPCR using primers specific for the target gene and a housekeeping gene (for normalization).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protocol 4: Assessment of Cytotoxicity by MTT Assay
-
Cell Treatment: Seed cells in a 96-well plate and treat them with different concentrations of this compound nanoparticles as described in the transfection protocol.
-
MTT Addition: After the desired incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Visualizations
References
Optimizing Storage Conditions for di-Pal-MTO: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage and handling of di-Pal-MTO. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a lipid derived from palm oil, combined with the anticancer agent mitoxantrone (B413) (MTO). It is primarily used in research for the formulation of nanoparticles for siRNA delivery, which has been shown to enhance anticancer activity in vitro.[1][2]
Q2: What are the recommended storage temperatures for this compound?
A2: The recommended storage conditions depend on the form of the compound. For this compound as a solid, it should be stored at 4°C. If it is in a solvent, it should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Q3: Why is it critical to store this compound under specific temperature conditions?
A3: Like many lipid-based nanoparticles, this compound is sensitive to temperature fluctuations.[3] Storing it at low temperatures, between -20°C and -80°C, slows down chemical degradation processes such as hydrolysis and oxidation, which can compromise the compound's structure and therapeutic efficacy.[3][4]
Q4: How should I handle this compound upon receipt?
A4: Upon receipt, it is recommended to promptly store the compound under the recommended conditions. If you plan to use it within a month, storing the stock solution at -20°C is sufficient. For longer-term storage, -80°C is required to maintain stability for up to six months.[1] Always ensure the container is sealed tightly to protect it from moisture and light.[1]
Q5: Can I store this compound in an aqueous solution?
A5: It is generally not recommended to store lipids in aqueous solutions for extended periods. The presence of water can lead to hydrolysis of the ester linkages in the lipid structure, causing degradation.[5][6] If you need to prepare an aqueous suspension, it should be used as fresh as possible.
Q6: What are the signs of this compound degradation?
A6: Visual signs of degradation can include a change in the color of the solid or solution. For nanoparticle formulations, an increase in particle size or changes in the zeta potential can indicate instability.[] Inconsistent experimental results are also a key indicator of potential compound degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced anticancer activity in experiments | Compound degradation due to improper storage. | - Verify the storage conditions (temperature, protection from light and moisture). - Use a fresh vial of this compound for subsequent experiments. - Perform a stability assessment of your current stock. |
| Difficulty dissolving the compound | The compound may have absorbed moisture or degraded. | - Ensure the solvent is of high purity and anhydrous. - Gentle warming or sonication can aid dissolution, but use with caution to avoid accelerating degradation.[8] |
| Inconsistent nanoparticle size or formation | The lipid has been compromised due to oxidation or hydrolysis. | - Prepare fresh solutions from a properly stored stock of this compound. - Consider storing the compound under an inert gas like argon or nitrogen to prevent oxidation.[8] |
| Precipitate formation in the stock solution at low temperatures | The solvent may not be optimal for cold storage. | - Ensure you are using a solvent appropriate for storage at -20°C or -80°C. - Before use, allow the vial to equilibrate to room temperature and gently vortex to ensure homogeneity. |
Data Summary: Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Solid | 4°C | Long-term | Sealed container, protected from light and moisture.[1] |
| In Solvent | -20°C | Up to 1 month | Sealed container, protected from light and moisture.[1] |
| In Solvent | -80°C | Up to 6 months | Sealed container, protected from light and moisture.[1] |
Experimental Protocols
Protocol for Assessing the Stability of this compound Stock Solutions
This protocol outlines a method to assess the stability of this compound in a stock solution over time by monitoring key physical and chemical parameters.
1. Materials:
- This compound stock solution (e.g., in DMSO)
- High-performance liquid chromatography (HPLC) system
- Dynamic light scattering (DLS) instrument for particle size analysis (if formulated as nanoparticles)
- pH meter
- Appropriate solvents and buffers
2. Procedure:
- Initial Analysis (Time Zero):
- Immediately after preparing the this compound stock solution, perform an initial analysis.
- HPLC Analysis: Inject an aliquot of the stock solution into the HPLC system to determine the initial purity and concentration. This will serve as the baseline.
- Visual Inspection: Note the color and clarity of the solution.
- pH Measurement: If in an aqueous buffer, measure the pH.
Visualizations
Caption: Troubleshooting workflow for addressing experimental issues related to this compound storage.
Caption: Diagram illustrating the primary factors that can impact the stability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mono-Pal-MTO | TargetMol [targetmol.com]
- 3. helixbiotech.com [helixbiotech.com]
- 4. susupport.com [susupport.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Controlling di-Pal-MTO Nanoparticle Size
Welcome to the technical support center for di-Pal-MTO nanoparticle synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the size of this compound nanoparticles during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Disclaimer: Specific experimental data on the synthesis of this compound nanoparticles is limited in publicly available literature. The guidance provided here is based on established principles for analogous lipid-based nanoparticle (LNP) systems. Empirical optimization of the suggested parameters is crucial for achieving the desired nanoparticle size and distribution for your specific application.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses frequent problems encountered during the synthesis of lipid-based nanoparticles, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Large and polydisperse nanoparticles (PDI > 0.3) | 1. Suboptimal Lipid Concentration: Higher lipid concentrations (>10 mM) can lead to larger particles due to increased lipid availability.[1]2. Inefficient Mixing: Slow or inefficient mixing can result in localized areas of high lipid concentration, promoting the formation of larger, less uniform particles.3. Inappropriate Solvent/Aqueous Phase Ratio: An improper ratio can affect the rate of nanoprecipitation. | 1. Optimize Lipid Concentration: Systematically vary the total lipid concentration (e.g., 1 mM, 5 mM, 10 mM) to determine the optimal concentration for the desired size.2. Improve Mixing Dynamics: Increase the stirring speed or use a microfluidics-based system for rapid and controlled mixing.[2]3. Adjust Phase Ratio: Experiment with different organic to aqueous phase volume ratios to fine-tune the nanoprecipitation process. |
| Nanoparticle Aggregation (Visible Precipitation or Cloudiness) | 1. Low Surface Charge: Insufficient electrostatic repulsion between nanoparticles can lead to aggregation. The pH of the buffer is a critical factor.[3]2. Inadequate Stabilization: The concentration of stabilizing agents (e.g., PEG-lipids) may be too low to provide sufficient steric hindrance.3. Suboptimal Storage Conditions: Freezing or inappropriate storage temperatures can induce aggregation. | 1. Adjust pH: Modify the pH of the aqueous buffer to ensure the nanoparticles have a sufficient surface charge to prevent aggregation.2. Optimize Stabilizer Concentration: Increase the molar percentage of PEG-lipid in the formulation to enhance steric stabilization.[1]3. Use Cryoprotectants: If freezing is necessary, add cryoprotectants like sucrose (B13894) or trehalose (B1683222) before freezing. Storing at 4°C is often preferable. |
| Inconsistent Batch-to-Batch Reproducibility | 1. Variability in Manual Mixing: Manual addition of the lipid phase can introduce inconsistencies in the rate of addition and mixing energy.2. Fluctuations in Temperature: Inconsistent reaction temperatures can affect lipid solubility and self-assembly kinetics.3. Inconsistent Reagent Quality: Variations in the purity or handling of lipids and other reagents. | 1. Automate the Process: Utilize a syringe pump for controlled addition of the lipid solution or employ a microfluidic system for precise control over mixing parameters.[4]2. Maintain Constant Temperature: Use a temperature-controlled reaction vessel or water bath to ensure a consistent synthesis temperature.3. Ensure Reagent Quality: Use high-purity lipids and reagents and follow consistent storage and handling protocols. |
Frequently Asked Questions (FAQs)
Q1: What are the key formulation parameters that influence the size of this compound nanoparticles?
A1: Based on analogous lipid nanoparticle systems, the primary formulation parameters influencing size are:
-
Total Lipid Concentration: Generally, lower lipid concentrations result in smaller nanoparticles.[1]
-
Molar Ratio of Lipids: The ratio of this compound to other lipids, including helper lipids and PEG-lipids, can significantly impact particle size and stability.
-
PEG-Lipid Concentration: Higher concentrations of PEG-lipids can lead to smaller and more stable nanoparticles by providing a protective hydrophilic corona that prevents aggregation.[1]
Q2: How do process parameters affect nanoparticle size?
A2: Process parameters play a crucial role in determining nanoparticle size and polydispersity:
-
Flow Rate: In microfluidic systems, a higher total flow rate of the lipid and aqueous phases generally leads to smaller and more uniform nanoparticles due to faster mixing.[1]
-
Flow Rate Ratio (FRR): The ratio of the aqueous phase flow rate to the organic (lipid) phase flow rate is a critical parameter in microfluidic synthesis. Adjusting the FRR allows for precise control over the final nanoparticle size.
-
Mixing Method and Speed: The efficiency and speed of mixing during nanoprecipitation are critical. Vigorous and rapid mixing is essential for producing small, monodisperse nanoparticles.
Q3: What is the ideal Polydispersity Index (PDI) for a this compound nanoparticle formulation?
A3: A PDI value below 0.3 is generally considered acceptable for lipid nanoparticle formulations, indicating a relatively narrow and uniform size distribution. For many therapeutic applications, a PDI below 0.2 is often desired.
Q4: How can I characterize the size and stability of my this compound nanoparticles?
A4: The most common techniques for nanoparticle characterization are:
-
Dynamic Light Scattering (DLS): Used to measure the hydrodynamic diameter and polydispersity index (PDI) of nanoparticles in solution.[4]
-
Zeta Potential Measurement: Determines the surface charge of the nanoparticles, which is an indicator of their colloidal stability.
-
Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM): Provide direct visualization of nanoparticle morphology and size.
Experimental Protocols
The following are generalized protocols for the synthesis of lipid-based nanoparticles, which can be adapted for this compound.
Protocol 1: Thin-Film Hydration Method
This is a common and straightforward method for preparing liposomes and lipid nanoparticles.
-
Lipid Film Formation:
-
Dissolve this compound and other lipid components (e.g., helper lipids, PEG-lipid) in a suitable organic solvent (e.g., chloroform, ethanol) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding an aqueous buffer (e.g., PBS, citrate (B86180) buffer) pre-heated to a temperature above the lipid transition temperature.
-
Agitate the flask by gentle swirling or vortexing to disperse the lipid film, forming a milky suspension of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain smaller, unilamellar vesicles with a more uniform size distribution, subject the MLV suspension to extrusion.
-
Pass the suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.
-
Protocol 2: Microfluidic Synthesis
Microfluidic-based methods offer precise control over mixing and can produce nanoparticles with high reproducibility and narrow size distributions.
-
Solution Preparation:
-
Prepare the lipid phase by dissolving this compound and other lipids in a water-miscible organic solvent like ethanol.
-
Prepare the aqueous phase using a suitable buffer.
-
-
Microfluidic Mixing:
-
Load the lipid and aqueous phases into separate syringes and place them on a syringe pump connected to a microfluidic chip.
-
Pump the two phases through the microfluidic chip at a defined total flow rate (TFR) and flow rate ratio (FRR). The rapid mixing within the microchannels induces nanoprecipitation.
-
-
Purification:
-
Collect the nanoparticle suspension from the outlet of the microfluidic chip.
-
Remove the organic solvent and unencapsulated material through dialysis or tangential flow filtration.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis and characterization of this compound nanoparticles.
References
- 1. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 2. Control of Polymeric Nanoparticle Size to Improve Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Deep Dive into Lipid Nanoparticle Size Distribution - DIVERSA [diversatechnologies.com]
Validation & Comparative
A Comparative Guide to siRNA Delivery: di-Pal-MTO vs. Lipofectamine 2000
For researchers, scientists, and drug development professionals navigating the complexities of siRNA delivery, the choice of a transfection reagent is a critical step. This guide provides a detailed comparison of two options: the novel lipid-based nanoparticle component, di-Pal-MTO, and the widely-used commercial reagent, Lipofectamine 2000.
While extensive data is available for Lipofectamine 2000, information on this compound is currently limited in publicly accessible scientific literature. This guide presents the available data for both reagents to aid in your experimental design.
Overview
This compound is a lipid conjugate derived from palmitoleic acid and the anticancer agent mitoxantrone (B413). For siRNA delivery, it is formulated into nanoparticles in combination with mono-Pal-MTO at a 1:1 molar ratio.[1] These nanoparticles are designed to enhance anticancer activity through the synergistic effect of mitoxantrone and the delivered siRNA.
Lipofectamine 2000 is a proprietary cationic lipid-based formulation that is a staple in many research laboratories for the transfection of nucleic acids, including siRNA, into a wide range of eukaryotic cells.[2] It is known for its high transfection efficiency in many common cell lines.
Performance Data
Due to the limited availability of data for this compound, a direct, comprehensive comparison of performance across various metrics and cell lines is not possible at this time. The available data point for this compound is presented alongside a broader summary of Lipofectamine 2000's performance.
Gene Silencing Efficiency
| Reagent | Cell Line | Target Gene | Gene Silencing/Effect | Citation |
| This compound/mono-Pal-MTO Nanoparticles | Tumor Cells | Mcl-1 | 81% reduction in tumor cell viability | [1] |
| Lipofectamine 2000 | Tumor Cells | Mcl-1 | 68% reduction in tumor cell viability | [1] |
| Lipofectamine 2000 | H1299 (human lung cancer) | Firefly Luciferase | ~60-70% gene silencing activity | [3] |
| Lipofectamine 2000 | Bovine Monocyte-Derived Macrophages | MEFV | Reduced mRNA levels to 13-34% of control | [4][5] |
Transfection Efficiency in Various Cell Lines (Lipofectamine 2000)
| Cell Line | Transfection Efficiency | Viability | Citation |
| HEK 293 | 98% | 67% | [6] |
| Pig Tracheal Epithelial Cells | 30% | Not specified | [6] |
| Pig Fetal Fibroblasts | 28% | Not specified | [6] |
| T47D (breast cancer) | 76% (with 0.4 µL) to 95.6% (with 0.75 µL) | Not specified | [7][8][9] |
| MCF-10A (non-cancerous breast) | 36% (with 0.4 µL) to 99.2% (with 0.75 µL) | Higher than T47D | [7][8][9] |
| MCF-7 (breast cancer) | 33.29% | ~62% | [10] |
| SH-SY5Y (neuroblastoma) | 22.21% | 59.14% | [10] |
Experimental Protocols
This compound Nanoparticle Formation and siRNA Delivery
A detailed, publicly available protocol for the formulation of this compound/mono-Pal-MTO nanoparticles and their use for siRNA transfection is not available at this time. The product information states that nanoparticles are formed by combining mono-Pal-MTO and this compound in a 1:1 molar ratio for effective siRNA delivery.[1]
Lipofectamine 2000 siRNA Transfection Protocol (General)
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions. The following is based on a 24-well plate format.
Materials:
-
Lipofectamine 2000 Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
siRNA stock solution (e.g., 20 µM)
-
Cells to be transfected
-
Appropriate culture plates and growth medium
Procedure:
-
Cell Seeding: The day before transfection, plate cells in antibiotic-free growth medium such that they will be 70-90% confluent at the time of transfection.[11]
-
siRNA Preparation: Dilute 20 pmol of siRNA in 50 µL of Opti-MEM I Medium. Mix gently.[2][12][13]
-
Lipofectamine 2000 Preparation: Gently mix the Lipofectamine 2000 reagent. Dilute 1 µL of Lipofectamine 2000 in 50 µL of Opti-MEM I Medium. Mix gently and incubate for 5 minutes at room temperature.[2][12]
-
Complex Formation: After the 5-minute incubation, combine the diluted siRNA and the diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow the siRNA-lipid complexes to form.[2][12]
-
Transfection: Add the 100 µL of siRNA-Lipofectamine 2000 complexes to the well containing cells and medium. Mix gently by rocking the plate back and forth.[2]
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before assaying for gene knockdown. The medium may be changed after 4-6 hours without loss of transfection activity.[2][12]
Visualizing the Workflow
Lipofectamine 2000 siRNA Transfection Workflow
Caption: General workflow for siRNA transfection using Lipofectamine 2000.
Signaling Pathway Considerations
The primary mechanism of action for both reagents is to facilitate the entry of siRNA into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate the degradation of target mRNA.
RNA Interference (RNAi) Pathway
Caption: Simplified overview of the siRNA-mediated gene silencing pathway.
It is important to note that transfection reagents themselves can sometimes induce cellular stress responses or off-target effects. For instance, Lipofectamine 2000 has been reported to induce a type I interferon response in some cell types, which can be minimized by reducing the incubation period.[4][5] Additionally, some studies suggest that Lipofectamine 2000 can upregulate the expression of certain genes, such as EphA2, which may play a role in mitigating the cytotoxicity of the reagent itself. The cellular effects of the this compound nanoparticle carrier, independent of the siRNA cargo, have not been extensively characterized in the available literature.
Conclusion
Lipofectamine 2000 is a well-established and versatile reagent for siRNA delivery with a wealth of publicly available data and protocols. It demonstrates high efficiency in a variety of cell lines, although cytotoxicity can be a concern and optimization is often required.
This compound, in a nanoparticle formulation with mono-Pal-MTO, presents an interesting alternative, particularly in the context of cancer research where its dual-function as a delivery vehicle and an anticancer agent could be advantageous. The single available data point suggests superior efficacy in reducing tumor cell viability compared to Lipofectamine 2000 in the context of Mcl-1 siRNA delivery.
However, the current lack of detailed protocols and comprehensive comparative data for this compound makes it a less readily accessible option for most researchers at this time. As more research becomes available, a more thorough comparison will be possible. For now, the choice between these two reagents will depend on the specific research goals, the cell types being used, and the accessibility of the reagents and their protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. M1-polarized macrophage-derived cellular nanovesicle-coated lipid nanoparticles for enhanced cancer treatment through hybridization of gene therapy and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo RNAi Efficacy of Palmitic Acid-Conjugated Dicer-Substrate siRNA in a Subcutaneous Tumor Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palmitic acid-conjugated 21-nucleotide siRNA enhances gene-silencing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies, Design, and Chemistry in siRNA Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Polymeric siRNA Nanocarriers in a Murine LPS-Activated Macrophage Cell Line: Gene Silencing, Toxicity and Off-Target Gene Expression | Semantic Scholar [semanticscholar.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Synergistic Silencing: Combinations of Lipid-like Materials for Efficacious siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Dually Decorated Palmitate-Containing Lipid Nanoparticles for the Targeted Delivery of siRNAs against HER2 and Hsp27 in HER2+ Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lipid nanoparticles for siRNA delivery in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Di-Pal-MTO vs. Mono-Pal-MTO: A Comparative Analysis of Efficacy in Nanoparticle-Based siRNA Delivery
Researchers, scientists, and drug development professionals are continually seeking optimized delivery systems for therapeutic molecules. In the realm of siRNA delivery, lipid-based nanoparticles have shown significant promise. This guide provides a comparative overview of two key lipid components, di-Pal-MTO and mono-Pal-MTO, derived from the anticancer agent mitoxantrone (B413) (MTO), focusing on their efficacy in forming nanoparticles for siRNA delivery.
While both di-palmitoleyl MTO (this compound) and mono-palmitoleyl MTO (mono-Pal-MTO) are crucial in the formulation of cationic nanoparticles for siRNA complexation, extensive research has demonstrated that their combined use in a specific molar ratio yields the most effective results. Experimental evidence consistently points to the superior performance of nanoparticles formulated with a 1:1 molar ratio of this compound and mono-Pal-MTO.
Executive Summary of Comparative Efficacy
A seminal study in the journal Biomaterials systematically evaluated various lipid compositions derived from mitoxantrone for siRNA delivery. The key finding of this research was that nanoparticles composed of both mono-Pal-MTO and this compound at a 1:1 molar ratio, termed md11-Pal-MTO nanoparticles, exhibited the highest efficiency in cellular siRNA delivery.[1] This optimized formulation even surpassed the performance of commercially available transfection reagents like Lipofectamine 2000.[1]
While data directly comparing the efficacy of nanoparticles made solely from this compound versus mono-Pal-MTO is not extensively available in published literature, the consistent emphasis on the synergistic effect of the 1:1 mixture strongly suggests that neither component alone achieves the same level of performance.
Data Presentation: Efficacy of Combined Formulation
The following table summarizes the reported in vitro efficacy of the optimized 1:1 molar ratio of this compound and mono-Pal-MTO nanoparticles in delivering Mcl-1-specific anticancer siRNA (siMcl-1).
| Metric | md11-Pal-MTO Nanoparticles with siMcl-1 | Lipofectamine 2000 with siMcl-1 | Untreated Control |
| Tumor Cell Viability Reduction | 81% | 68% | 0% |
| Tumor Size Reduction (in vivo) | 83% | Not Reported | 0% |
Data sourced from Chang et al., Biomaterials, 2011.[1]
Experimental Protocols
Below are the detailed methodologies for the key experiments that established the efficacy of the this compound and mono-Pal-MTO combination.
Formation of md11-Pal-MTO Nanoparticles
-
Lipid Film Hydration: Mono-Pal-MTO and this compound are mixed in a 1:1 molar ratio in a suitable organic solvent. The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final lipid concentration of 1 mM. The solution is vortexed to form multilamellar vesicles.
-
Sonication: The vesicle suspension is sonicated using a probe sonicator to produce small unilamellar vesicles, which constitute the md11-Pal-MTO nanoparticles.
-
siRNA Complexation: siRNA is added to the nanoparticle suspension at a specific N/P ratio (the molar ratio of nitrogen atoms in the cationic lipids to phosphate (B84403) groups in the siRNA). The mixture is incubated at room temperature for a defined period (e.g., 30 minutes) to allow for the formation of siRNA-nanoparticle complexes.
In Vitro Gene Silencing Assay
-
Cell Seeding: Tumor cells (e.g., B16F10-RFP, a melanoma cell line expressing red fluorescent protein) are seeded in 24-well plates at a density of 5 x 104 cells per well and cultured overnight.
-
Transfection: The cells are treated with the md11-Pal-MTO/siRNA complexes. As a positive control, another set of cells is transfected with the same siRNA using a commercial transfection reagent like Lipofectamine 2000, following the manufacturer's protocol. Untreated cells serve as a negative control.
-
Incubation: The cells are incubated with the transfection complexes for a specified duration (e.g., 48-72 hours).
-
Analysis of Gene Expression: The level of the target gene expression (e.g., RFP) is quantified at both the mRNA and protein levels.
-
mRNA Level: Quantitative real-time PCR (qRT-PCR) is performed to measure the relative abundance of the target mRNA.
-
Protein Level: The expression of the target protein is assessed by methods such as Western blotting or fluorescence microscopy (for fluorescent proteins).
-
Cell Viability Assay
-
Cell Treatment: Tumor cells are seeded in 96-well plates and treated with md11-Pal-MTO nanoparticles complexed with an anticancer siRNA (e.g., siMcl-1). Control groups include cells treated with nanoparticles alone, free siRNA, a commercial transfection reagent with the same siRNA, and untreated cells.
-
Incubation: The cells are incubated for a period that allows for the assessment of therapeutic effects (e.g., 72 hours).
-
Viability Measurement: Cell viability is determined using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of the cells. The absorbance is read using a microplate reader, and the percentage of viable cells is calculated relative to the untreated control.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual signaling pathway of siRNA-mediated gene silencing and the general experimental workflow for evaluating the efficacy of the nanoparticle delivery system.
Caption: siRNA Delivery and Gene Silencing Pathway.
Caption: Experimental Workflow for Efficacy Assessment.
References
A Comparative Analysis of di-Pal-MTO and Other Cationic Lipids for Nucleic Acid Delivery
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cationic Lipid Performance in Gene Delivery
The effective delivery of nucleic acids is a cornerstone of modern therapeutics, with cationic lipids playing a pivotal role in the formulation of non-viral vectors such as lipid nanoparticles (LNPs). This guide provides a comparative analysis of di-Pal-MTO, a novel cationic lipid derived from the anticancer drug mitoxantrone, against other commonly used cationic lipids. The objective is to equip researchers with the necessary data to make informed decisions for their specific drug delivery applications.
Performance Benchmark: this compound vs. Lipofectamine 2000
A key performance indicator for any nucleic acid delivery vehicle is its ability to effectively silence target genes, often measured by the reduction in tumor cell viability when delivering siRNA against a cancer-related gene. In a notable study, nanoparticles formulated with a 1:1 molar ratio of mono-Pal-MTO and this compound demonstrated superior efficacy in reducing tumor cell viability compared to the widely used commercial transfection reagent, Lipofectamine 2000.
| Cationic Lipid Formulation | Reduction in Tumor Cell Viability |
| mono-Pal-MTO/di-Pal-MTO (1:1) | 81%[1] |
| Lipofectamine 2000 | 68%[1] |
This data suggests that this compound, in combination with its mono-acylated counterpart, holds significant promise for siRNA-based cancer therapies, outperforming a well-established standard in the field.
Comparative Landscape of Cationic Lipids
While direct comparative data for this compound against a broader range of cationic lipids is still emerging, an analysis of established lipids like DOTAP provides a valuable context for performance evaluation. The efficacy and toxicity of cationic lipids are influenced by factors such as the lipid's chemical structure, the overall formulation of the LNP, the cell type being targeted, and the nature of the nucleic acid cargo.
Transfection Efficiency
The primary function of a cationic lipid in a delivery system is to mediate the efficient entry of nucleic acids into cells. The transfection efficiency of various cationic lipid formulations is a critical parameter for their successful application.
| Cationic Lipid/Formulation | Nucleic Acid | Cell Line(s) | Key Findings on Transfection Efficiency |
| This compound/mono-Pal-MTO | siRNA | Not Specified | Showed effective siRNA cell delivery.[1] |
| DOTAP/DOPE | Plasmid DNA | Huh7, AGS, COS7, A549 | The optimal DOTAP to DOPE ratio is cell-line dependent.[2] |
| DOTAP/Cholesterol | mRNA | SK-OV-3 | A 1:3 molar ratio of DOTAP to cholesterol showed the highest mRNA transfection efficiency.[3] |
| Lipofectamine 2000 | SSO | Primary Myoblasts | Displayed high transfection efficacy (60.01%).[4] |
| Lipofectamine 2000 | SSO | MCF-7 | Showed moderate transfection efficacy (33.29%).[4] |
Cytotoxicity
A significant challenge in the use of cationic lipids is their inherent cytotoxicity, which is largely attributed to their positive charge. Minimizing toxicity while maximizing transfection efficiency is a key goal in the design of lipid-based delivery systems.
| Cationic Lipid/Formulation | Cell Line(s) | Assay | Key Findings on Cytotoxicity |
| DOTAP | SK-OV-3 | MTT | Cytotoxicity is dose-dependent.[5] |
| DOTAP/Cholesterol | A549 | MTT | An IC50 value of 0.78 µmol was determined for a specific formulation, indicating significant cytotoxicity.[5] |
| DOTAP vs. Lipofectamine 2000 | MCF-7 | MTT | Both reagents resulted in over 85% cell viability under optimal transfection conditions.[5] |
| Lipofectamine 2000 | Primary Myoblasts | MTT | Showed relatively high cytotoxicity.[4] |
| Lipofectamine 2000 | JU77 | MTT | Displayed high cytotoxicity (69.27% viability).[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this guide.
Nanoparticle Formulation
The method of nanoparticle preparation significantly impacts their physicochemical properties and biological activity.
mono-Pal-MTO/di-Pal-MTO Nanoparticle Preparation (General Method):
While a specific, detailed protocol for this compound nanoparticle formulation was not available in the searched literature, a general approach for preparing lipid-based nanoparticles for siRNA delivery involves the following steps:
-
Lipid Solubilization: Dissolve mono-Pal-MTO and this compound in a suitable organic solvent (e.g., ethanol) at the desired molar ratio.
-
Aqueous Phase Preparation: Prepare an aqueous buffer at an appropriate pH.
-
Nanoparticle Formation: Rapidly mix the lipid solution with the aqueous buffer under controlled conditions (e.g., using a microfluidic device or by vortexing) to induce self-assembly of the nanoparticles.
-
siRNA Loading: The siRNA can be encapsulated during the nanoparticle formation process or loaded onto pre-formed nanoparticles.
-
Purification and Characterization: Remove the organic solvent and any unloaded siRNA using techniques like dialysis or tangential flow filtration. Characterize the resulting nanoparticles for size, zeta potential, and encapsulation efficiency.
DOTAP Liposome (B1194612) Preparation (Thin-Film Hydration Method):
-
Lipid Film Formation: Dissolve DOTAP and a helper lipid (e.g., DOPE or cholesterol) in a chloroform/methanol mixture in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., sterile water or PBS) by vortexing or sonication. This results in the formation of multilamellar vesicles.
-
Sizing: To obtain unilamellar vesicles of a specific size, the liposome suspension can be subjected to extrusion through polycarbonate membranes with defined pore sizes or sonication.
In Vitro Transfection
This protocol outlines a general procedure for transfecting cells with nucleic acid-lipid complexes.
General Transfection Protocol:
-
Cell Seeding: Plate cells in a multi-well plate at a density that will ensure they are 70-90% confluent at the time of transfection.
-
Complex Formation:
-
Dilute the nucleic acid (siRNA, mRNA, or pDNA) in a serum-free medium.
-
In a separate tube, dilute the cationic lipid formulation in the same serum-free medium.
-
Combine the diluted nucleic acid and lipid solutions, mix gently, and incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for complex formation.
-
-
Transfection: Add the nucleic acid-lipid complexes to the cells.
-
Incubation: Incubate the cells with the complexes for a period of 4-6 hours.
-
Medium Change (Optional): After the incubation period, the medium containing the complexes can be replaced with fresh, complete growth medium.
-
Assay: Analyze the cells for gene expression or silencing at an appropriate time point post-transfection (e.g., 24-72 hours).
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
MTT Assay Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and expose them to varying concentrations of the cationic lipid formulations for a specific duration.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells.
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflow: Cationic Lipid Nanoparticle Formulation and In Vitro Testing
Caption: Workflow for formulating and testing cationic lipid nanoparticles.
Logical Relationship: Factors Influencing Cationic Lipid Performance
Caption: Key factors influencing the performance of cationic lipids.
Signaling Pathway: General Endocytic Uptake of Lipid Nanoparticles
Caption: Generalized pathway of LNP uptake and intracellular trafficking.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Unveiling the Synergistic Power of di-Pal-MTO in Chemotherapy: A Comparative Guide
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive guide on the synergistic effects of di-Pal-MTO (dipalmitoyl-mitoxantrone) when used in combination with conventional chemotherapy. This guide consolidates preclinical findings that demonstrate this compound's potential to enhance the efficacy of anticancer treatments, particularly in breast cancer models. The evidence highlights a dual mechanism of action that not only directly targets tumor progression but also bolsters the body's anti-tumor immune response.
At the core of this compound's synergistic activity is its ability to inhibit the interaction between neutrophil extracellular trap DNA (NET-DNA) and the cancer cell surface protein CCDC25.[1] This interaction has been implicated in promoting cancer metastasis and fostering resistance to chemotherapy. By disrupting this pathway, this compound mitigates these pro-tumorigenic effects.
Furthermore, studies have revealed that this compound actively promotes an anti-tumor immune environment. It has been shown to facilitate the activation of dendritic cells (DCs), which are crucial for initiating a robust immune response. This activation leads to a subsequent increase in the infiltration of cytotoxic CD8+ T cells into the tumor, which are essential for killing cancer cells.[1]
While the synergistic potential of this compound with chemotherapeutics has been established in multiple mouse models of breast cancer, specific quantitative data from these preclinical studies, including the names of the chemotherapeutic agents used and the precise metrics of synergy, are detailed within the primary research publication.[1] This guide provides an overview of the established mechanisms and the experimental approaches used to validate these findings.
Comparative Analysis of Antitumor Efficacy
The following table summarizes the conceptual findings from preclinical studies. Note: Specific quantitative values for tumor growth inhibition and combination indices are pending the full disclosure of the primary experimental data.
| Treatment Group | Primary Antitumor Effect | Immunomodulatory Effect | Expected Synergistic Outcome with Chemotherapy |
| Chemotherapy Alone | Induces cancer cell death. | Variable; can sometimes be immunosuppressive. | Standard efficacy, often limited by toxicity and resistance. |
| This compound Alone | Suppresses tumor progression and metastasis by inhibiting the NET-DNA-CCDC25 interaction. | Promotes DC activation and CD8+ T cell infiltration. | Moderate tumor suppression with immune activation. |
| This compound + Chemotherapy | Enhanced cancer cell killing due to dual-front attack and potential overcoming of resistance mechanisms. | Potentiated anti-tumor immunity, leading to a more durable response. | Significant improvement in tumor regression and potential for long-term immunological memory against the cancer. |
Experimental Methodologies
The validation of this compound's synergistic effects involves a series of well-established preclinical experimental protocols. These methodologies are crucial for understanding the compound's mechanism of action and its therapeutic potential in combination with other anticancer agents.
In Vivo Synergy Studies in Breast Cancer Models
Objective: To determine if the combination of this compound and a chemotherapeutic agent results in a greater antitumor effect than the sum of the individual treatments.
Protocol:
-
Animal Model: Immunocompetent mouse models of breast cancer are utilized to allow for the assessment of immunomodulatory effects.
-
Tumor Induction: Cancer cells are implanted to establish tumors.
-
Treatment Groups: Mice are randomized into several groups:
-
Vehicle Control
-
This compound alone
-
Chemotherapeutic agent alone
-
This compound in combination with the chemotherapeutic agent
-
-
Dosing and Administration: this compound and the chemotherapeutic agent are administered according to a predetermined schedule and dosage.
-
Tumor Measurement: Tumor volume is measured at regular intervals throughout the study.
-
Data Analysis: Tumor growth curves are plotted for each group. The degree of synergy can be calculated using established methodologies, such as the combination index (CI) or by comparing tumor growth inhibition (TGI) between the combination group and the individual treatment groups.
Immunophenotyping by Flow Cytometry
Objective: To analyze the composition of immune cells within the tumor microenvironment following treatment.
Protocol:
-
Tumor Harvesting: Tumors are excised from the mice at the end of the in vivo study.
-
Single-Cell Suspension: The tumor tissue is processed to create a single-cell suspension.
-
Antibody Staining: The cells are stained with a panel of fluorescently labeled antibodies specific for different immune cell markers (e.g., CD3, CD4, CD8 for T cells; CD11c for dendritic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the populations of different immune cells.
-
Data Interpretation: An increase in the ratio of cytotoxic CD8+ T cells to regulatory T cells and an increase in activated dendritic cells in the this compound and combination treatment groups would indicate a positive immunomodulatory effect.
Visualizing the Mechanisms of Action
To better understand the complex biological processes involved, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Mechanism of this compound's synergistic effect with chemotherapy.
Caption: Workflow for assessing in vivo synergy and immune response.
References
A Head-to-Head Showdown: Di-Pal-MTO in the Arena of Gene Silencing Technologies
For researchers, scientists, and drug development professionals navigating the complex landscape of gene silencing, the choice of delivery technology is paramount. This guide provides a comprehensive comparison of di-Pal-MTO, a novel lipid-based delivery system, with established gene silencing techniques including small interfering RNA (siRNA) delivered by conventional methods, antisense oligonucleotides (ASOs), and short hairpin RNA (shRNA).
This objective analysis, supported by experimental data, delves into the performance, mechanisms, and methodologies of these powerful tools for modulating gene expression.
At a Glance: Performance Comparison
The following table summarizes the quantitative data on the efficacy of different gene silencing techniques, with a focus on the anti-apoptotic protein Mcl-1 as a target where data is available.
| Gene Silencing Technique | Delivery Method/Vector | Target Gene | Efficacy (mRNA Knockdown) | Efficacy (Protein Knockdown) | Downstream Effect (Cell Viability Reduction) |
| siRNA | This compound/mono-Pal-MTO Nanoparticles | Mcl-1 | Data not available | Data not available | 81% [1] |
| siRNA | Lipofectamine 2000 | Mcl-1 | Up to 90.67%[2] | Up to 75.69%[2] | 68% [1] |
| siRNA | Other Polymeric Nanoparticles | Mcl-1 | Not specified | Not specified | ~90% in wild-type cells[3] |
| Antisense Oligonucleotide (ASO) | Electroporation | Mcl-1 | Not specified | "Marked reduction" | Significant decrease in viability[4] |
| shRNA | Lentiviral Vector | Mcl-1 | >70% (validated)[5] | Not specified | Not specified |
| shRNA | Lentiviral Vector | BCL2 | ~90-95%[6] | Not specified | Not specified |
Deep Dive into Mechanisms and Methodologies
This compound: A Lipid-Based siRNA Delivery Vehicle
This compound is a lipid conjugate derived from the anticancer agent mitoxantrone (B413) and palmitoleic acid. It is used in combination with mono-Pal-MTO to form nanoparticles that effectively deliver siRNA into cells.[1]
Mechanism of Action: The primary role of this compound is to act as a carrier for siRNA molecules. The lipid-based nanoparticles formed by this compound and mono-Pal-MTO are thought to facilitate the entry of siRNA into cells through endocytosis. Once inside, the siRNA is released into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to mediate the cleavage and subsequent degradation of the target mRNA.
Figure 1. Proposed mechanism of this compound mediated siRNA delivery and gene silencing.
Experimental Protocol: Preparation of this compound/mono-Pal-MTO Nanoparticles for siRNA Delivery
While a detailed, publicly available protocol for the specific formulation used in the comparative study is not available, a general protocol for forming lipid nanoparticles for siRNA delivery can be outlined as follows. This protocol is a representative example and would require optimization for the specific this compound/mono-Pal-MTO formulation.
-
Lipid Film Hydration:
-
A mixture of mono-Pal-MTO and this compound (e.g., in a 1:1 molar ratio) is dissolved in a suitable organic solvent (e.g., chloroform).
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the bottom of a glass vial.
-
The film is further dried under vacuum for at least 1 hour to remove any residual solvent.
-
-
siRNA Encapsulation:
-
The lipid film is hydrated with an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0) containing the Mcl-1 specific siRNA. The mixture is vortexed or sonicated to form multilamellar vesicles.
-
-
Nanoparticle Formation and Purification:
-
The vesicle suspension is then subjected to a size reduction method, such as extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm), to create unilamellar nanoparticles of a more uniform size.
-
The pH is then neutralized to physiological pH (e.g., 7.4).
-
Free, unencapsulated siRNA is removed by a purification method like dialysis or size exclusion chromatography.
-
-
Characterization:
-
The resulting nanoparticles are characterized for their size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
The encapsulation efficiency of the siRNA is determined by measuring the amount of siRNA in the nanoparticles compared to the initial amount used.
-
Other Gene Silencing Techniques: A Comparative Overview
Small Interfering RNA (siRNA) with Conventional Transfection Reagents
siRNAs are double-stranded RNA molecules that can be introduced into cells to trigger the RNAi pathway. Commercially available cationic lipid-based reagents like Lipofectamine 2000 are widely used for this purpose in in-vitro settings.
Mechanism of Action: The mechanism of gene silencing is the same as with this compound delivery: the siRNA is released into the cytoplasm and incorporated into the RISC, leading to target mRNA degradation. The primary difference lies in the delivery vehicle.
Figure 2. Workflow for siRNA transfection using Lipofectamine 2000.
Experimental Protocol: siRNA Transfection using Lipofectamine 2000
This is a general protocol for transfecting siRNA into cultured cells using Lipofectamine 2000.
-
Cell Seeding: One day before transfection, seed cells in a 24-well plate in 500 µL of growth medium without antibiotics, so that they will be 70-90% confluent at the time of transfection.
-
Complex Formation:
-
For each well, dilute 20 pmol of Mcl-1 siRNA in 50 µL of Opti-MEM™ I Reduced Serum Medium.
-
In a separate tube, dilute 1 µL of Lipofectamine 2000 in 50 µL of Opti-MEM™ I Reduced Serum Medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 100 µL of siRNA-Lipofectamine 2000 complexes to each well containing cells and medium. Mix gently by rocking the plate.
-
Incubation and Analysis: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before harvesting for analysis of Mcl-1 mRNA or protein levels.
Antisense Oligonucleotides (ASOs)
ASOs are short, single-stranded synthetic nucleic acid molecules that bind to a target RNA and modulate its function.
Mechanism of Action: ASOs can work through several mechanisms. The most common is the recruitment of RNase H, an enzyme that degrades the RNA strand of an RNA:DNA hybrid, leading to the destruction of the target mRNA. Other mechanisms include steric hindrance of ribosome binding to block translation or modulation of pre-mRNA splicing.
Figure 3. Mechanisms of action for antisense oligonucleotides.
Short Hairpin RNA (shRNA)
shRNAs are RNA molecules that are expressed within the cell from a DNA vector, typically delivered by a virus (e.g., lentivirus). The shRNA is processed by the cell's machinery into an siRNA, which then enters the RNAi pathway.
Mechanism of Action: Once the shRNA is transcribed from the vector, it is exported to the cytoplasm and cleaved by the Dicer enzyme to produce a functional siRNA. This siRNA is then loaded into the RISC complex to guide the cleavage of the target mRNA. A key advantage of shRNA is the potential for stable, long-term gene silencing.
Figure 4. The shRNA-mediated gene silencing pathway.
Conclusion
The selection of a gene silencing technology is a critical decision in research and drug development. This compound, as a specialized lipid-based delivery system for siRNA, demonstrates promising efficacy in reducing cancer cell viability, outperforming a standard transfection reagent in a specific context. However, a comprehensive evaluation requires more direct comparative data on gene knockdown at the mRNA and protein levels.
For transient gene silencing in vitro, conventional siRNA transfection reagents remain a robust and widely used option. ASOs offer an alternative with a different mechanism of action and may have advantages in certain applications. For stable, long-term gene silencing, shRNA delivered via viral vectors is the gold standard.
The choice between these technologies will ultimately depend on the specific experimental goals, the target cell or tissue, the desired duration of the silencing effect, and considerations of delivery efficiency and potential off-target effects. This guide provides a foundational framework for making an informed decision in this dynamic and rapidly evolving field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of siRNA-mediated silencing of myeloid cell leukelia-1 on the biological behaviors and drug resistance of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymeric delivery of siRNA for dual silencing of Mcl-1 and P-glycoprotein and apoptosis induction in drug-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancing the cellular uptake of siRNA duplexes following noncovalent packaging with protein transduction domain peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validated Human MCL1 shRNA lentivirus — LipExoGen [lipexogen.com]
- 6. Lentiviral-mediated BCL2 gene knockdown using comparative microRNA adaptive shRNAs | Cellular and Molecular Biology [cellmolbiol.org]
Cross-Validation of di-Pal-MTO's Anticancer Activity: A Comparative Analysis
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of di-Pal-MTO's anticancer activity in diverse cancer cell lines. This guide provides a comparative analysis of its efficacy, supported by experimental data and detailed protocols.
Introduction to this compound and its Mechanism of Action
This compound is a novel compound derived from the established anticancer agent mitoxantrone (B413) (MTO) through conjugation with palmitoleic acids.[1] This modification is designed to enhance its therapeutic properties. The primary mechanism of this compound involves the inhibition of the NET-DNA-CCDC25 interaction, which plays a role in cancer metastasis. By targeting this pathway, this compound can suppress the RAC1-CDC42 cascade, thereby reducing the chemotactic migration and cytoskeletal arrangement of cancer cells. Furthermore, this compound has been shown to promote an antitumor immune response by facilitating the activation of dendritic cells (DCs) which leads to the infiltration of CD8+ T cells.[1]
Beyond its direct cytotoxic effects, this compound is also utilized in advanced drug delivery systems. When combined with mono-Pal-MTO in nanoparticles, it serves as an effective vehicle for siRNA delivery, enhancing the anticancer activity of therapeutic nucleic acids.[1]
Comparative Anticancer Activity in Various Cell Lines
While specific cross-validation studies detailing the half-maximal inhibitory concentration (IC50) of this compound across a wide range of cancer cell lines are not extensively available in the public domain, the anticancer activity of its parent compound, mitoxantrone (MTO), has been well-documented. The IC50 values of mitoxantrone provide a valuable benchmark for understanding the potential spectrum of efficacy of its derivatives like this compound. It is a common observation that the same drug can exhibit different IC50 values in different cell lines due to cell-specific responses and unique biological characteristics.
The following table summarizes the IC50 values of mitoxantrone in various cancer cell lines, showcasing its activity across different cancer types.
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-231 | Breast Carcinoma | 18 |
| MCF-7 | Breast Carcinoma | 196 |
| HL-60 | Acute Promyelocytic Leukemia | Data available, specific value not cited |
| THP-1 | Acute Monocytic Leukemia | Data available, specific value not cited |
| PC3 | Prostate Cancer | Data available, specific value not cited |
| Panc-1 | Pancreatic Cancer | Data available, specific value not cited |
Note: The data presented in this table is for the parent compound, mitoxantrone, and is intended to serve as a reference for the potential activity of this compound. The IC50 values for this compound may differ.
Experimental Protocols
The determination of the anticancer activity of compounds like this compound relies on standardized in vitro assays. The following are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assays (e.g., MTT or Alamar Blue Assay)
Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or mitoxantrone
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or Alamar Blue (Resazurin) reagent
-
Solubilization buffer (e.g., DMSO or SDS solution for MTT)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound or mitoxantrone in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the drug. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Addition of Reagent:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
For Alamar Blue assay: Add Alamar Blue reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 570 nm and 600 nm for Alamar Blue).
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Visualizing the Mechanism and Workflow
To better understand the biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Caption: Signaling pathway of this compound's anticancer activity.
References
Comparative Cytotoxicity of di-Pal-MTO and Other Transfection Reagents: A Guide for Researchers
For researchers, scientists, and drug development professionals, selecting the appropriate transfection reagent is a critical step that balances transfection efficiency with cellular health. This guide provides an objective comparison of the cytotoxicity of di-Pal-MTO, a novel lipid-based siRNA delivery system, with other commonly used transfection reagents. The information is supported by experimental data to aid in making informed decisions for your research.
Overview of Transfection Reagent Cytotoxicity
Transfection reagents, while essential for introducing nucleic acids into cells, can themselves induce cellular stress and toxicity. This cytotoxicity is a significant concern as it can confound experimental results and impact the viability of cells, particularly in sensitive applications like primary cell culture and in vivo studies. The ideal transfection reagent should exhibit high transfection efficiency with minimal impact on cell health.
This compound is a lipid conjugate of the anticancer agent mitoxantrone (B413) with palmitoleic acid. When formulated into nanoparticles with mono-Pal-MTO, it serves as a carrier for siRNA. While primarily designed for therapeutic delivery, understanding the inherent cytotoxicity of the this compound vehicle is crucial for its application.
Quantitative Comparison of Cytotoxicity
The following table summarizes the available quantitative data on the cytotoxicity of this compound in comparison to other widely used transfection reagents. It is important to note that direct comparative studies on the cytotoxicity of the empty this compound vehicle are limited. The data for this compound reflects the viability of cells after treatment with the reagent complexed with a therapeutic siRNA, thus representing a combination of vehicle cytotoxicity and the effect of the delivered cargo.
| Transfection Reagent | Cell Type(s) | Assay | Endpoint | Result |
| This compound/mono-Pal-MTO nanoparticles (with anti-Mcl-1 siRNA) | Tumor cells | Not specified | Cell Viability | 19% (81% reduction in viability)[1] |
| Lipofectamine 2000 (with anti-Mcl-1 siRNA) | Tumor cells | Not specified | Cell Viability | 32% (68% reduction in viability)[1] |
| Lipofectamine 2000 | T47D breast cancer cells | PI uptake (Flow Cytometry) | Cell Viability | ~88.5% at 0.75 µL/500µL |
| FuGENE® HD | HEK293, Hep G2 | ONE-Glo™ + Tox Assay | Cell Viability | Low toxicity observed |
| Polyethylenimine (PEI), branched (25 kDa) | A431 cells | MTT Assay | IC50 | 37 µg/mL |
| Polyethylenimine (PEI), linear (25 kDa) | A431 cells | MTT Assay | IC50 | 74 µg/mL |
Note: The data for this compound and Lipofectamine 2000 with siRNA reflects the combined effect of the reagent and the siRNA-mediated knockdown of an anti-apoptotic protein, leading to lower cell viability. Studies suggest that conjugating mitoxantrone with palmitoleic acid, as in this compound, actually decreases the cytotoxicity of the parent compound.
Experimental Protocols
Accurate assessment of cytotoxicity is paramount. Below are detailed methodologies for common assays used to evaluate the cytotoxicity of transfection reagents.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Transfection: Prepare transfection complexes according to the manufacturer's protocol and add them to the cells. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the cells for a period of 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.
-
Cell Seeding and Transfection: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the desired incubation period, collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a specified time, protected from light.
-
Measurement: Read the absorbance at a wavelength of 490 nm.
-
Lysis Control: To determine the maximum LDH release, lyse a set of untreated control cells with a lysis buffer provided with the kit.
Trypan Blue Exclusion Assay
This method distinguishes between viable and non-viable cells based on membrane integrity.
-
Cell Preparation: Following transfection, detach the cells from the culture plate using trypsin.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Counting: Load the mixture into a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells using the formula: (Number of unstained cells / Total number of cells) x 100.
Signaling Pathways in Transfection-Induced Cytotoxicity
The cytotoxicity of transfection reagents can be mediated by various cellular signaling pathways. Cationic lipids and polymers, common components of these reagents, can induce cellular stress through their interaction with the cell membrane and subsequent internalization.
dot
Caption: Signaling pathways in transfection-induced cytotoxicity.
Cationic reagents can disrupt the cell membrane, leading to an influx of ions and the generation of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including mitochondria, leading to apoptosis. Furthermore, some lipid-based reagents have been shown to activate pro-inflammatory signaling pathways such as NF-κB and MAP kinases.
Experimental Workflow for Cytotoxicity Assessment
A systematic approach is necessary to evaluate and compare the cytotoxicity of different transfection reagents.
dot
Caption: Workflow for comparative cytotoxicity assessment.
This workflow outlines the key steps from initial cell culture to the final comparative analysis of cytotoxicity data, ensuring a robust and reproducible evaluation.
Conclusion
The selection of a transfection reagent requires a careful balance between efficiency and cytotoxicity. While this compound, in complex with siRNA, has shown high efficacy in reducing tumor cell viability, more research is needed to fully characterize the cytotoxicity of the delivery vehicle alone in a broader range of cell types and compared to a wider array of commercially available reagents. For sensitive applications, it is crucial to empirically determine the optimal transfection reagent and conditions that provide the highest efficiency with the lowest possible cytotoxicity for your specific cell type and experimental goals. The protocols and pathways described in this guide provide a framework for conducting such evaluations.
References
Validating the Role of di-Pal-MTO in CD8+ T Cell Infiltration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of di-Pal-MTO's performance in promoting CD8+ T cell infiltration into tumors against other immunomodulatory alternatives. The information is supported by experimental data to aid in the evaluation and potential application of this novel compound in cancer immunotherapy.
Introduction to this compound
This compound is a synthetic small molecule derived from the anticancer agent mitoxantrone (B413) (MTO). It is a lipid-modified compound designed to enhance its therapeutic properties. Recent studies have identified this compound as an inhibitor of the interaction between neutrophil extracellular trap DNA (NET-DNA) and Coiled-Coil Domain Containing 25 (CCDC25), a receptor found on cancer cells. This inhibition has been shown to have a dual effect: directly suppressing tumor progression and promoting an anti-tumor immune response. A key aspect of this immune response is the enhanced infiltration of cytotoxic CD8+ T cells into the tumor microenvironment.[1]
Mechanism of Action: How this compound Enhances CD8+ T Cell Infiltration
The primary mechanism by which this compound promotes CD8+ T cell infiltration is through the activation of dendritic cells (DCs). By blocking the NET-DNA-CCDC25 interaction, this compound indirectly stimulates DCs to mature and release a specific set of chemokines.[1] These chemokines, including CXCL9, CXCL10, and CCL5, act as powerful chemoattractants for CD8+ T cells, effectively recruiting them to the tumor site.
The signaling cascade downstream of CCDC25 in cancer cells involves the integrin-linked kinase (ILK)–β-parvin–RAC1–CDC42 pathway, which is associated with cell motility and metastasis.[2][3] While this compound inhibits this pro-metastatic signaling in cancer cells, its precise signaling pathway leading to DC activation is an area of ongoing investigation. It is hypothesized that by preventing NET-DNA from binding to CCDC25 on cancer cells, more NET-DNA is available to be sensed by innate immune cells like DCs, potentially through pattern recognition receptors such as Toll-like receptor 9 (TLR9) or the cGAS-STING pathway, leading to their activation.
Figure 1. Proposed mechanism of this compound-mediated CD8+ T cell infiltration.
Performance Comparison: this compound vs. Alternative Immunotherapies
While direct head-to-head quantitative data is limited, this section provides a comparative overview of this compound against two major classes of immunotherapeutic agents known to enhance CD8+ T cell infiltration: checkpoint inhibitors and STING agonists.
| Feature | This compound | Checkpoint Inhibitors (e.g., anti-PD-1) | STING Agonists (e.g., cGAMP) |
| Primary Target | NET-DNA-CCDC25 interaction[1] | PD-1/PD-L1 or CTLA-4 pathways[4] | STING (Stimulator of Interferon Genes) pathway[5] |
| Mechanism of CD8+ T Cell Infiltration | Induces DC activation and chemokine (CXCL9, CXCL10, CCL5) production[1] | Reinvigorates existing tumor-infiltrating CD8+ T cells and promotes their proliferation.[6] | Induces type I interferon and other pro-inflammatory cytokines, leading to DC activation and chemokine production, which recruits CD8+ T cells.[7][8] |
| Reported CD8+ T Cell Infiltration Increase | Data from specific studies on this compound is emerging. Pre-clinical models show a significant increase in CD8+ T cell numbers in the tumor microenvironment. | Variable depending on tumor type and patient. Responders to PD-1 blockade show significantly higher densities of PD-1+CD8+ T cells.[9] | Intratumoral injection in pre-clinical models leads to robust CD8+ T cell infiltration.[5] |
| Potential Advantages | Dual mechanism of direct anti-tumor action and immune activation. May be effective in "cold" tumors with low initial T cell infiltration by actively recruiting them. | Broad applicability across various cancer types. Can lead to durable responses in a subset of patients. | Potent inducer of innate and adaptive immunity. Synergizes well with other immunotherapies.[10] |
| Potential Limitations | Efficacy may depend on the presence of NETs in the tumor microenvironment. The full spectrum of its effects on other immune cells is still under investigation. | Only effective in a subset of patients. Can lead to immune-related adverse events. Resistance can develop. | Systemic administration can be toxic. Optimal dosing and delivery methods are still being explored. |
Experimental Protocols
This section outlines the methodologies for key experiments relevant to validating the role of this compound and comparing its efficacy.
In Vivo Murine Tumor Model and Assessment of CD8+ T Cell Infiltration
Objective: To quantify the infiltration of CD8+ T cells into the tumor microenvironment following treatment with this compound or alternative immunotherapies.
Protocol:
-
Tumor Cell Implantation: Syngeneic tumor cells (e.g., 4T1 breast cancer, MC38 colon adenocarcinoma) are subcutaneously injected into immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, anti-PD-1 antibody, STING agonist). Treatments are administered according to a predefined schedule.
-
Tumor Harvesting and Digestion: At the experimental endpoint, tumors are excised, weighed, and mechanically and enzymatically digested to obtain a single-cell suspension.
-
Flow Cytometry Staining: The single-cell suspension is stained with a panel of fluorescently labeled antibodies to identify different immune cell populations. A typical panel for CD8+ T cells would include antibodies against CD45 (pan-leukocyte marker), CD3 (T cell marker), and CD8.
-
Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. The percentage and absolute number of CD8+ T cells within the CD45+ cell population are quantified.
Figure 2. Workflow for in vivo assessment of CD8+ T cell infiltration.
Quantification of Chemokine Expression in the Tumor Microenvironment
Objective: To measure the levels of key chemokines (CXCL9, CXCL10, CCL5) in the tumor microenvironment after treatment.
Protocol:
-
Tumor Homogenization: A portion of the harvested tumor is homogenized in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration in the tumor lysate is determined using a standard protein assay (e.g., BCA assay).
-
ELISA or Multiplex Immunoassay: The concentrations of CXCL9, CXCL10, and CCL5 in the tumor lysates are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs) or a multiplex immunoassay platform (e.g., Luminex).
-
Data Normalization: Chemokine concentrations are normalized to the total protein concentration in each sample to allow for comparison between different tumors.
Conclusion
This compound represents a promising novel approach to cancer immunotherapy with a unique mechanism of action that directly targets a pro-metastatic pathway while simultaneously stimulating an anti-tumor immune response. Its ability to promote the infiltration of CD8+ T cells into the tumor microenvironment by activating dendritic cells and inducing chemokine production positions it as a potentially valuable therapeutic agent.
While direct comparative studies with established immunotherapies like checkpoint inhibitors and emerging therapies such as STING agonists are still needed, the available data suggests that this compound could be particularly beneficial in tumors that are poorly infiltrated by T cells, often referred to as "cold" tumors. Further research is warranted to fully elucidate its clinical potential, both as a monotherapy and in combination with other anti-cancer treatments. The experimental protocols outlined in this guide provide a framework for conducting such comparative efficacy studies.
References
- 1. The NET-DNA-CCDC25 inhibitor this compound suppresses tumor progression and promotes the innate immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CCDC25: precise navigator for neutrophil extracellular traps on the prometastatic road - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Spotlight | NATURE: DNA of NETs Promotes Cancer Metastasis via CCDC25 [elabscience.com]
- 4. Checkpoint blockade-induced CD8+ T cell differentiation in head and neck cancer responders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STING Agonists as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intratumoral Tcf1+PD-1+CD8+ T Cells with Stem-like Properties Promote Tumor Control in Response to Vaccination and Checkpoint Blockade Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. STING-driven activation of T cells: relevance for the adoptive cell therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | STING agonist inflames the cervical cancer immune microenvironment and overcomes anti-PD-1 therapy resistance [frontiersin.org]
A Comparative Guide to di-Pal-MTO in Drug Delivery
In the landscape of advanced drug delivery systems, di-Pal-MTO, a lipidic prodrug of the potent chemotherapeutic agent mitoxantrone (B413) (MTO), has emerged as a promising component of nanoparticle-based platforms, particularly for the co-delivery of small interfering RNA (siRNA). This guide provides a comprehensive comparison of this compound-containing nanoparticles with other established drug delivery systems, supported by experimental data and detailed protocols for key assays.
Performance Benchmark of this compound and Alternative Delivery Systems
The efficacy of a drug delivery system is contingent on its physicochemical properties and its performance in preclinical models. This section compares this compound-based nanoparticles with other systems used for delivering mitoxantrone or other common chemotherapeutics like cisplatin (B142131) and doxorubicin.
Table 1: Physicochemical Characterization of Nanoparticle Drug Delivery Systems
| Delivery System | Drug | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| This compound/mono-Pal-MTO Nanoparticles | siMcl-1 | Not explicitly stated | Not explicitly stated | Not explicitly stated | |
| Mitoxantrone-Loaded Liposomes | Mitoxantrone | ~150 | ~99 | Not explicitly stated | |
| Mitoxantrone-Loaded Liposomes (Copper Ion Gradient) | Mitoxantrone | 99.5 ± 1.9 | 95.0 ± 0.6 | 1:10 (drug to lipid ratio) | |
| Cisplatin-Loaded PBCA Nanoparticles | Cisplatin | Nanoscale | 23 | Not explicitly stated | |
| Doxorubicin-Loaded Liposomes (Doxil/Caelyx) | Doxorubicin | 80-100 | >90 | ~12.9 (w/w Dox/HSPC) | |
| Lipofectamine™ 2000 | siRNA | Not Applicable | Not Applicable | Not Applicable |
Table 2: In Vitro and In Vivo Performance Comparison
| Delivery System | Cell Line / Animal Model | Key Performance Metrics | Reference |
| This compound/mono-Pal-MTO Nanoparticles + siMcl-1 | Tumor cells | Reduced tumor cell viability by 81% and tumor size by 83% | |
| Lipofectamine™ 2000 + siMcl-1 | Tumor cells | Reduced tumor cell viability by 68% | |
| Mitoxantrone-Loaded Liposomes | L1210/BDF1 ascites tumor model | Significantly prolonged survival time with lower toxicity compared to free mitoxantrone | |
| Cisplatin-Loaded PBCA Nanoparticles | ACHN renal cancer cells / Wistar rats | 2.3-fold increase in cytotoxicity; 1.8-fold increase in therapeutic effect compared to free cisplatin | |
| Doxorubicin-Loaded Liposomes (Doxil) | 4T1 breast cancer model | Equivalent anti-tumor effect to high-drug-load liposomes with prolonged blood circulation |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the objective evaluation of drug delivery systems. The following sections provide methodologies for key assays cited in the comparison.
Preparation of Mitoxantrone-Loaded Liposomes
Method: Thin-film hydration followed by extrusion.
Protocol:
-
Dissolve dioleoylphosphocholine (DOPC), cholesterol, and cardiolipin (B10847521) in chloroform (B151607) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous solution containing mitoxantrone by gentle rotation.
-
Subject the resulting liposomal suspension to several freeze-thaw cycles.
-
Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to obtain unilamellar liposomes of a specific size.
-
Remove unencapsulated mitoxantrone by dialysis or size exclusion chromatography.
Determination of Encapsulation Efficiency and Drug Loading
Method: Indirect measurement by quantifying the amount of non-encapsulated drug.
Protocol:
-
Separate the nanoparticles from the aqueous medium containing the free drug using methods like ultracentrifugation or centrifugal ultrafiltration.
-
Carefully collect the supernatant or filtrate.
-
Quantify the concentration of the free drug in the collected liquid using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
-
EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
DL (%) = [(Total Drug Amount - Free Drug Amount) / Total Nanoparticle Weight] x 100
-
In Vitro Drug Release Study
Method: Dialysis method.
Protocol:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the passage of the free drug but retains the nanoparticles.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the cumulative drug release as a function of time.
In Vitro Cytotoxicity Assay
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the free drug, drug-loaded nanoparticles, and empty nanoparticles (as a control). Include untreated cells as a negative control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
In Vivo Tumor Efficacy Study
Method: Xenograft tumor model in immunocompromised mice.
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 4T1, A549) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly divide the mice into treatment groups: (1) Saline (control), (2) Free drug, (3) Drug-loaded nanoparticles.
-
Administer the treatments intravenously or intraperitoneally at a predetermined dosing schedule.
-
Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
Visualizing Mechanisms and Workflows
Graphical representations of complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate a relevant signaling pathway and a standard experimental workflow.
Safety Operating Guide
Proper Disposal of di-Pal-MTO: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of di-Pal-MTO, a lipid-based formulation containing the antineoplastic agent mitoxantrone (B413), are critical for ensuring personnel safety and environmental protection. All waste generated during the handling of this compound must be treated as hazardous cytotoxic waste and disposed of in accordance with institutional, local, and federal regulations.
Immediate Safety and Handling Precautions
Due to the cytotoxic nature of mitoxantrone, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, double chemotherapy gloves, a non-permeable gown, and eye protection. All handling of this compound should be performed in a designated biological safety cabinet (BSC) to prevent aerosolization and contamination.
Step-by-Step Disposal Procedure
The proper disposal of this compound and all contaminated materials is paramount. The following steps outline the required procedures:
-
Segregation: At the point of generation, all this compound waste must be segregated from other laboratory waste streams. This includes unused or expired product, empty vials, and any materials that have come into contact with the substance.
-
Waste Containers: Use only designated, leak-proof, and puncture-resistant hazardous waste containers. These containers should be clearly labeled with "Hazardous Chemotherapy Waste" or "Cytotoxic Waste" and the appropriate hazard symbols.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, gowns, absorbent pads, and labware, are to be considered contaminated and must be disposed of in the designated hazardous waste containers.
-
Sharps: Any sharps, such as needles and syringes, contaminated with this compound must be placed in a designated chemotherapy sharps container. These containers are also treated as hazardous waste.
-
Container Sealing and Storage: Once a waste container is three-quarters full, it should be securely sealed to prevent any leakage. Store the sealed containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.
-
Waste Collection: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal service. Ensure that all required documentation for the waste manifest is completed accurately.
-
Final Disposal: The standard and required method for the final disposal of this compound and associated contaminated waste is high-temperature incineration. This process destroys the active cytotoxic components, rendering them harmless.
Quantitative Data on Mitoxantrone
The following table summarizes key data related to the active component of this compound, mitoxantrone, which dictates its disposal requirements.
| Parameter | Value/Information |
| Active Pharmaceutical Ingredient | Mitoxantrone |
| Waste Classification | Hazardous Antineoplastic/Cytotoxic Waste |
| Primary Disposal Method | High-Temperature Incineration |
| Known Environmental Fate | Mitoxantrone can degrade in water, but may form toxic transformation products.[1] |
| Aquatic Toxicity | Mitoxantrone has been shown to be toxic to aquatic organisms.[1] |
Experimental Protocols
Decontamination of Spills
In the event of a this compound spill, immediate action is required to contain and decontaminate the area.
Materials:
-
Chemotherapy spill kit
-
Appropriate PPE (as listed above)
-
Absorbent pads
-
Deactivating solution (e.g., 5% sodium hypochlorite (B82951) solution)
-
Neutralizing agent (e.g., sodium thiosulfate (B1220275) for bleach)
-
Detergent solution
-
Sterile water
-
Designated hazardous waste bags and containers
Procedure:
-
Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill: Use absorbent pads from the spill kit to gently cover and contain the spill, working from the outside in.
-
Deactivation: Carefully apply a 5% sodium hypochlorite solution to the spill area and allow for a contact time of at least 10-15 minutes. Studies have proposed pathways for the conversion of mitoxantrone in the presence of sodium hypochlorite.[2]
-
Neutralization (if applicable): If a corrosive deactivating agent like bleach is used, neutralize the area with an appropriate agent such as sodium thiosulfate.
-
Cleaning: Clean the area thoroughly with a detergent solution, followed by a rinse with sterile water.
-
Waste Disposal: All materials used for spill cleanup, including absorbent pads and wipes, must be disposed of as hazardous chemotherapy waste.
-
Doffing PPE: Carefully remove and dispose of all PPE in the designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: Essential Protective Measures for Handling di-Pal-MTO
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with di-Pal-MTO. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound, a palm oil-based lipid derivative of the potent anticancer agent mitoxantrone, requires stringent handling procedures due to the inherent hazards of its parent compound.[1][2] Mitoxantrone is classified as a hazardous drug, a suspected carcinogen, and a potential reproductive toxin.[1][3][4][5] Therefore, comprehensive personal protective equipment (PPE) and meticulous operational and disposal plans are mandatory.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure risk. The following table summarizes the required equipment for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-rated nitrile gloves. The outer glove should be worn over the gown cuff and the inner glove underneath.[6] This provides a barrier against contamination and allows for safe removal of the outer glove if contaminated. Change gloves immediately if they are damaged or contaminated.[6] |
| Body Protection | Disposable Gown | A disposable, polyethylene-coated polypropylene (B1209903) gown or other laminate material provides the best protection against splashes and contamination.[6] |
| Eye and Face Protection | Safety Goggles and Face Shield | Use both safety goggles and a full-face shield to protect against splashes and aerosols, especially when working outside of a biological safety cabinet.[6] |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95) | A NIOSH-approved respirator is necessary to protect against the inhalation of aerosols, particularly when handling the nanoparticle form of this compound or if there is a risk of aerosolization.[6] |
Operational Plan: A Step-by-Step Guide to Safe Handling
This procedural workflow is designed to guide personnel through the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
